Product packaging for Fosfomycin (sodium)(Cat. No.:)

Fosfomycin (sodium)

Cat. No.: B8107699
M. Wt: 182.02 g/mol
InChI Key: QZIQJIKUVJMTDG-ZNKPPGGASA-L
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Description

Fosfomycin (sodium) is a useful research compound. Its molecular formula is C3H5Na2O4P and its molecular weight is 182.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fosfomycin (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fosfomycin (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5Na2O4P B8107699 Fosfomycin (sodium)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;[(3S)-3-methyloxiran-2-yl]-dioxido-oxo-λ5-phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O4P.2Na/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;/q;2*+1/p-2/t2-,3?;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIQJIKUVJMTDG-ZNKPPGGASA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)P(=O)([O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(O1)P(=O)([O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Na2O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical and Foundational Research on Fosfomycin

Discovery and Initial Characterization

The journey of fosfomycin (B1673569) began with the systematic screening of microbial sources for antimicrobial activity.

Isolation from Microbial Sources (e.g., Streptomyces fradiae)

Fosfomycin was first discovered in 1969 through the screening of fermentation broths from Streptomyces species. wikipedia.orgnih.govnih.govmicrobiologyresearch.orgnih.govnih.govresearchgate.net Specifically, it was isolated from cultures of Streptomyces fradiae (ATCC 21096) found in soil samples in Spain as part of a collaborative effort between Merck and the Spanish company Compañía Española de Penicilina y Antibióticos (CEPA). nih.govclinsurggroup.comtaylorandfrancis.comdrugbank.comdrugbank.combvsalud.org Other Streptomyces species, including Streptomyces viridochromogenes (ATCC 21240) and Streptomyces wedmorensis (ATCC 21239), as well as Pseudomonas syringae, were also found to produce fosfomycin. nih.govasm.orgrcsb.orgasm.org The discovery was described in a series of papers published in 1969. wikipedia.orgclinsurggroup.com The isolation involved screening for substances that caused spheroplast formation in growing bacteria, a morphological assay indicative of peptidoglycan synthesis inhibition. nih.gov

Nomenclature and Early Structural Elucidation

Initially, fosfomycin was known by the names Phosphonomycin or 833A. microbiologyresearch.orgnih.govnih.govresearchgate.netclinsurggroup.com It was identified as (-)-(1R, 2S)-1,2-epoxypropylphosphonic acid. asm.orgfrontiersin.org The molecular formula was determined to be C₃H₇O₄P, with a low molecular weight of 138.059 g/mol . wikipedia.orgnih.govresearchgate.netasm.orgfrontiersin.orgmdpi.comdovepress.com Early structural studies revealed its unique composition, featuring both an epoxide ring and a phosphonate (B1237965) group, chemical moieties not commonly found in antimicrobial substances at the time. drugbank.comdrugbank.comasm.orgacs.org This distinct structure, a phosphonic acid derivative (cis–1,2-epoxypropyl phosphonic acid), sets it apart as its own class of antibiotics. nih.govmicrobiologyresearch.orgnih.govresearchgate.netfrontiersin.orgresearchgate.net

Historical Context of Antibiotic Development and Introduction

The discovery of fosfomycin in 1969 occurred during a fertile period of antibiotic research. wikipedia.orgnih.govclinsurggroup.comasm.orgmdpi.com CEPA began industrial-scale production of fosfomycin in 1971. wikipedia.org It was initially developed in Europe and used clinically starting in the early 1970s, first as an intravenous preparation of the disodium (B8443419) salt and later as an oral formulation. nih.gov Fosfomycin was approved for medical use in the United States in 1996. wikipedia.orgnih.gov The re-evaluation and renewed interest in older antibiotics like fosfomycin have become increasingly important due to the global challenge of rising antimicrobial resistance. nih.govnih.govasm.orgmdpi.comcontagionlive.com

Early Research Perspectives on its Unique Antimicrobial Class

Early research quickly identified fosfomycin as belonging to a novel class of phosphonic antibiotics, distinct from other known antimicrobial agents. wikipedia.orgnih.govnih.govmicrobiologyresearch.orgnih.govresearchgate.netmdpi.comresearchgate.net Its mechanism of action was a key focus of early studies. Fosfomycin was found to be bactericidal and specifically inhibit bacterial cell wall biogenesis. wikipedia.orgnih.govresearchgate.netasm.orgdovepress.com Initial characterization of its mechanism by Kahan and co-workers showed that fosfomycin acts as an irreversible inhibitor of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), an enzyme crucial for the first committed step in peptidoglycan synthesis. nih.govdrugbank.comasm.orgrcsb.orgfrontiersin.orgmdpi.comdovepress.comacs.orgmdpi.com This enzyme catalyzes the transfer of the enolpyruvyl moiety from phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine (UDP-GlcNAc). wikipedia.orgnih.govdrugbank.comasm.orgrcsb.orgdovepress.commdpi.com Fosfomycin, being a PEP analog, inhibits MurA by covalently binding to an active site cysteine residue (Cys 115 in Escherichia coli). wikipedia.orgnih.govasm.orgfrontiersin.orgacs.orgmdpi.comillinois.edu This inhibitory action occurs at an earlier stage of cell wall synthesis compared to beta-lactams or glycopeptides. researchgate.netasm.orgfrontiersin.org Early tests demonstrated its efficacy against a range of Gram-positive and Gram-negative bacteria. nih.gov Research also showed that fosfomycin is transported into bacterial cells via the L-alpha-glycerophosphate and hexose-6-phosphate transporter systems, mimicking their natural substrates glycerol-3-phosphate (G3P) and glucose-6-phosphate (G6P). nih.govasm.orgfrontiersin.orgdovepress.comacs.orgmdpi.com

Molecular Mechanism of Antimicrobial Action

Target Enzyme Identification and Characterization: UDP-N-acetylglucosamine Enolpyruvyl Transferase (MurA)

The primary target of fosfomycin (B1673569) is a crucial enzyme known as UDP-N-acetylglucosamine enolpyruvyl transferase, or MurA. patsnap.comacs.org This enzyme is pivotal for bacterial survival as it catalyzes the first committed step in the synthesis of peptidoglycan, a major component of the bacterial cell wall. nih.govnih.govresearchgate.net The absence of a similar pathway in mammals makes MurA an attractive target for antimicrobial therapy. acs.orgnih.govresearchgate.net

The biosynthesis of peptidoglycan begins in the cytoplasm with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-acetylmuramic acid (UDP-MurNAc), a reaction catalyzed by MurA and MurB enzymes. asm.orgoup.com Specifically, MurA facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-GlcNAc. nih.govfrontiersin.org This initial step is critical for the subsequent formation of the peptidoglycan precursor, UDP-MurNAc-pentapeptide, which is eventually incorporated into the growing cell wall. asm.org By inhibiting MurA, fosfomycin effectively halts the production of this essential precursor, leading to the cessation of cell wall synthesis and subsequent bacterial cell death. patsnap.comdrugbank.com

The catalytic activity of MurA involves a series of conformational changes. acs.orgnih.gov Initially, UDP-GlcNAc binds to the "open" form of the MurA enzyme, which induces a structural shift to a "closed" form. scispace.comnih.gov This closed conformation is then able to bind the second substrate, phosphoenolpyruvate (PEP). scispace.comnih.gov The enzyme facilitates a reaction that leads to the formation of a tetrahedral intermediate and the eventual release of the products. scispace.comnih.gov A key feature of the MurA catalytic mechanism is the involvement of a flexible loop that is part of the enzyme's activation process. acs.orgnih.gov

Fosfomycin as a Phosphoenolpyruvate (PEP) Analog

Fosfomycin's efficacy is rooted in its structural similarity to phosphoenolpyruvate (PEP), one of MurA's natural substrates. nih.govwikipedia.orgnih.gov This molecular mimicry allows fosfomycin to compete with PEP for binding to the active site of the MurA enzyme. nih.govfrontiersin.orgfrontiersin.org

Fosfomycin acts as a potent and irreversible inhibitor of the MurA enzyme. nih.govacs.orgnih.gov It achieves this through the formation of a stable, covalent bond with the enzyme's active site. nih.govfrontiersin.orgdrugbank.com This covalent modification permanently inactivates the enzyme, preventing it from participating in peptidoglycan synthesis. drugbank.com The highly reactive epoxide ring within the fosfomycin molecule is crucial for this covalent interaction. wikipedia.orgacs.org

A specific amino acid residue, Cysteine 115 (Cys115) in Escherichia coli MurA, plays a critical role in the inactivation process. nih.govwikipedia.org This cysteine residue, located within the active site of the enzyme, acts as a nucleophile. nih.gov It attacks the epoxide ring of fosfomycin, leading to the opening of the ring and the formation of a covalent bond between the drug and the enzyme. nih.govacs.org This alkylation of Cys115 renders the MurA enzyme inactive. wikipedia.org While Cys115 is the primary target for fosfomycin, it is also implicated in the normal catalytic reaction with PEP. nih.gov However, studies have shown that mutations of Cys115 to other residues, such as aspartate, can confer resistance to fosfomycin while still allowing the enzyme to be active, suggesting that covalent adduct formation is not strictly required for the enzyme's catalytic turnover but is essential for fosfomycin's inhibitory action. nih.govdrugbank.com

Bacterial Uptake Mechanisms for Fosfomycin

For fosfomycin to exert its antibacterial effect, it must first enter the bacterial cell. Bacteria have evolved specific transport systems that fosfomycin can exploit for entry. In Escherichia coli, two primary systems are responsible for the active transport of fosfomycin across the inner membrane: the L-alpha-glycerophosphate transporter (GlpT) and the hexose-6-phosphate transporter (UhpT). nih.govnih.gov The GlpT system is widespread among various bacteria. nih.gov More recent research has also shed light on the passage of fosfomycin across the outer membrane of Gram-negative bacteria like E. coli, identifying the porins OmpF, OmpC, and LamB as important channels for its entry. nih.govacs.orgresearchgate.net Additionally, some studies suggest the involvement of the fructose (B13574) phosphotransferase system (PTS) in fosfomycin transport, indicating a more complex uptake process than previously understood. csic.es

FeatureDescription
Primary Target UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) patsnap.comacs.org
Inhibition Type Covalent, Irreversible nih.govfrontiersin.orgacs.org
Key Active Site Residue Cysteine 115 (in E. coli) nih.govwikipedia.org
Bacterial Uptake Systems GlpT, UhpT, OmpF, OmpC, LamB, PTS nih.govnih.govacs.orgcsic.es

Glycerol-3-Phosphate (GlpT) Transport System

The GlpT system is a widespread bacterial transporter whose primary physiological role is the uptake of glycerol-3-phosphate (G3P), an important intermediate in glycolysis and phospholipid biosynthesis. asm.orgnih.gov Fosfomycin's structural similarity to G3P allows it to be recognized and actively transported into the bacterial cell by the GlpT permease. nih.govnih.gov In E. coli, the GlpT transporter functions as a secondary active transporter, exchanging an inorganic phosphate (B84403) ion for a G3P molecule. nih.gov

Basal expression of the glpT gene is often sufficient for fosfomycin uptake. nih.gov However, the expression of this transport system can be induced by the presence of its natural substrate, G3P. mdpi.com This induction is regulated by the transcriptional repressor GlpR; when G3P is present, it binds to GlpR, causing the repressor to detach from the promoter region and allowing for increased transcription of the glpT gene. mdpi.com

The critical role of this transport system in fosfomycin's mechanism is highlighted by the fact that mutations impairing the function of GlpT are a common cause of fosfomycin resistance. nih.govresearchgate.net Inactivation of the glpT gene can lead to a significant increase in resistance to the antibiotic. nih.gov For instance, in Pseudomonas aeruginosa, it has been demonstrated that the GlpT system is the sole transporter for fosfomycin, meaning any mutation that inactivates this transporter confers high-level resistance. nih.gov

Hexose-6-Phosphate (UhpT) Transport System

The UhpT system serves as a second, often inducible, pathway for fosfomycin to enter the bacterial cell. mdpi.comfrontiersin.org Its natural function is the transport of various hexose (B10828440) phosphates, such as glucose-6-phosphate (G6P), into the cytoplasm. nih.govasm.org Similar to the GlpT system, the UhpT transporter mistakes fosfomycin for its natural substrate due to structural analogy, thereby facilitating the antibiotic's entry. mdpi.com

The expression of the uhpT gene is tightly regulated and is typically induced by the presence of extracellular G6P. mdpi.commdpi.com This regulation involves a two-component system, UhpB and UhpA, where UhpB senses G6P in the periplasm and subsequently activates the transcriptional activator UhpA, leading to the expression of the UhpT transporter. nih.gov Consequently, the presence of G6P in the environment can enhance the activity of fosfomycin by increasing its uptake through the induced UhpT system. nih.gov This is why susceptibility testing for fosfomycin is often performed in the presence of G6P, to ensure the expression of UhpT. mdpi.comnih.gov

In bacteria that possess both systems, such as E. coli, UhpT provides an alternative route to the GlpT system. frontiersin.org The presence of two entry pathways means that a mutation in only one of the transporter genes may not lead to complete resistance if the other system remains functional. nih.gov However, mutations in the regulatory genes that control the expression of these transporters, such as cyaA (which affects cyclic AMP levels), can also lead to decreased sensitivity to fosfomycin by downregulating both systems. nih.govnih.gov

Table 1: Comparison of Fosfomycin Transport Systems

Feature Glycerol-3-Phosphate (GlpT) System Hexose-6-Phosphate (UhpT) System
Primary Function Transport of glycerol-3-phosphate Transport of hexose phosphates (e.g., glucose-6-phosphate)
Natural Substrate Glycerol-3-Phosphate (G3P) Glucose-6-Phosphate (G6P)
Inducer Intracellular Glycerol-3-Phosphate Extracellular Glucose-6-Phosphate
Regulatory Mechanism Repression by GlpR protein Activation by UhpB/UhpA two-component system
Role in Fosfomycin Uptake Primary and often constitutive pathway Inducible, alternative pathway

| Impact of Gene Inactivation | Can lead to high-level resistance, especially if it's the sole transporter (e.g., in P. aeruginosa) | Leads to increased resistance, particularly when induced |

Table 2: Compound Names Mentioned

Compound Name
Fosfomycin
Fosfomycin (sodium)
Glycerol-3-Phosphate
Glucose-6-Phosphate

Biosynthetic Pathways of Fosfomycin

Natural Producers and Distinct Biosynthetic Strategies

Fosfomycin (B1673569) is produced as a secondary metabolite by various strains of soil-dwelling Streptomyces species, including Streptomyces fradiae and Streptomyces wedmorensis, and by pseudomonads, such as Pseudomonas syringae PB-5123, Pseudomonas viridiflava PK-5, and Pseudomonas fluorescens PK-52. asm.orgresearchgate.netnih.govosti.govacs.orgnih.govnih.gov Comparative genomic and biochemical studies have revealed that these organisms employ distinct enzymatic strategies to synthesize fosfomycin. asm.orgresearchgate.netnih.govpnas.orgosti.govacs.orgnih.gov Despite the differences in the intermediate steps, the pathways share the initial conversion of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (PnPy) and the final epoxidation of 2-hydroxypropylphosphonate (2-HPP) to fosfomycin. asm.orgresearchgate.netnih.govpnas.orgosti.govacs.orgnih.govnih.gov This divergence and convergence highlight the independent evolution of these biosynthetic routes. asm.orgresearchgate.netnih.govpnas.orgnih.gov

Streptomyces Biosynthetic Pathway

The biosynthetic pathway in Streptomyces species, such as S. fradiae and S. wedmorensis, has been extensively studied. asm.orgresearchgate.netnih.gov

Initial Phosphoenolpyruvate (PEP) to Phosphonopyruvate (PnPy) Conversion

The first committed step in the Streptomyces pathway is the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy). asm.orgnih.govpnas.org This reaction, which involves the formation of a carbon-phosphorus (C-P) bond, is catalyzed by a PEP mutase enzyme. pnas.orguniprot.org In Streptomyces, this thermodynamically unfavorable transformation is coupled with the irreversible decarboxylation of PnPy to phosphonoacetaldehyde (B103672) (PnAA), a reaction catalyzed by a thiamine-dependent decarboxylase. asm.orgpnas.org This coupling drives the equilibrium towards PnPy formation. asm.org The enzyme responsible for the PEP to PnPy conversion in Streptomyces is Fom1, which is a bifunctional enzyme also involved in a later step. uniprot.org

Enzymatic Transformations Involving PnPy Decarboxylase (e.g., Fom1-4, FomA-D)

Following the formation of PnPy, the Streptomyces pathway involves several enzymatic steps to convert PnPy to 2-HPP. A key enzyme in this sequence is a PnPy decarboxylase, such as Fom2, which catalyzes the decarboxylation of PnPy to phosphonoacetaldehyde (PnAA). asm.orgpnas.orgacs.org Subsequent steps involve the conversion of PnAA to 2-hydroxyethylphosphonate (HEP), which is then modified. illinois.edu The enzyme Fom3, a cobalamin-dependent radical SAM methyltransferase, catalyzes the methylation of (5′-cytidylyl)-2-hydroxyethylphosphonate (2-HEP-CMP) to form (5′-cytidylyl)-2-hydroxypropylphosphonate (2-HPP-CMP). acs.org This methylation step is stereospecific, producing the (2S) stereoisomer of 2-HPP-CMP. acs.org While the specific roles of all enzymes encoded by the fom gene cluster (including fom1-4 and fomA-D) are complex and involve various transformations, the decarboxylation of PnPy by Fom2 and the subsequent steps leading to 2-HPP are central to the Streptomyces pathway. asm.orgillinois.eduacs.org Fom4 is the epoxidase that catalyzes the final step, converting 2-HPP to fosfomycin. illinois.edugenome.jp

Pseudomonas Biosynthetic Pathway

The biosynthetic pathway in Pseudomonas species, particularly Pseudomonas syringae PB-5123, presents a distinct set of enzymatic transformations compared to the Streptomyces pathway. asm.orgresearchgate.netnih.govpnas.org

PEP to PnPy Conversion (e.g., Psf1)

Similar to the Streptomyces pathway, the biosynthesis in Pseudomonas begins with the conversion of PEP to PnPy. asm.orgnih.govpnas.orgosti.govacs.orgnih.gov This initial step is catalyzed by a PEP mutase enzyme. pnas.orgnih.gov In P. syringae PB-5123, the gene encoding this enzyme is psf1, which is homologous to the pepM gene found in other phosphonate (B1237965) biosynthetic pathways. asm.orgnih.govpnas.orgnih.gov

Alternative Enzymatic Steps (e.g., Citrate (B86180) Synthase-like Enzyme Psf2, Psf3, Psf4)

Unlike the Streptomyces pathway, the Pseudomonas pathway in P. syringae PB-5123 lacks a gene encoding a PnPy decarboxylase. asm.orgresearchgate.netnih.govpnas.org Instead, the conversion of PnPy to 2-HPP involves a different set of enzymes. asm.orgresearchgate.netnih.gov The genome of P. syringae PB-5123 contains a gene (psf2) that encodes a citrate synthase-like enzyme. asm.orgresearchgate.netnih.govnih.gov This enzyme, Psf2, is homologous to proteins involved in the biosynthesis of other phosphonates like FR-900098 and phosphinothricin, where they catalyze the addition of an acetyl group from acetyl-CoA to PnPy. asm.orgresearchgate.netnih.gov This reaction in the Pseudomonas pathway is proposed to drive the thermodynamically unfavorable PEP to PnPy conversion forward by consuming PnPy. asm.org

Further steps in the Pseudomonas pathway involve the conversion of intermediates to 2-oxopropylphosphonate (2-OPP) and then to (S)-2-HPP. osti.govacs.orgnih.gov The enzyme Psf3 has been shown to catalyze the reduction of 2-OPP to (S)-2-HPP. osti.govacs.orgnih.gov The final step, the epoxidation of (S)-2-HPP to fosfomycin, is catalyzed by Psf4, an epoxidase homologous to the HppE enzyme in Streptomyces. nih.govosti.govacs.orgnih.govgenome.jprcsb.org Psf4 can also act on (R)-2-HPP, but it oxidizes it back to 2-OPP, contributing to an enantioconvergent process when starting with racemic 2-HPP. osti.govacs.orgnih.govrcsb.org

Here is a summary of key enzymes and their roles in the Streptomyces and Pseudomonas fosfomycin biosynthetic pathways:

Enzyme (Streptomyces)RoleEnzyme (Pseudomonas)Role
Fom1PEP mutase (PEP to PnPy) and 2-HEP cytidylylationPsf1PEP mutase (PEP to PnPy)
Fom2PnPy decarboxylase (PnPy to PnAA)Psf2Citrate synthase-like enzyme (adds acetyl group to PnPy)
Fom3Cobalamin-dependent methyltransferase (methylates 2-HEP-CMP)Psf3Reduces 2-oxopropylphosphonate (2-OPP) to (S)-2-HPP
Fom4 (HppE)Epoxidase ((S)-2-HPP to Fosfomycin)Psf4 (HppE)Epoxidase ((S)-2-HPP to Fosfomycin), also oxidizes (R)-2-HPP to 2-OPP
FomCDehydrogenase (reduces PnAA to HEP)PsfCOxidative decarboxylation of 2-phosphonomethylmalate (2-Pmm) to 3-oxo-4-phosphonobutanoate

Note: The table above summarizes the roles of some characterized enzymes based on the provided text. The full biosynthetic pathways involve additional steps and enzymes.

Stereospecificity and Enantioconvergent Processes in Pseudomonads

The fosfomycin biosynthetic pathway in Pseudomonas syringae PB-5123 involves several enzymatic steps, with the late stages demonstrating notable stereospecificity. Specifically, the enzyme Psf3 catalyzes the reduction of 2-oxopropylphosphonate (2-OPP) to produce (S)-2-HPP. nih.govosti.govacs.org Following this, the enzyme Psf4 is responsible for the epoxidation of (S)-2-HPP to yield fosfomycin. nih.govosti.govacs.org

Interestingly, Psf4 exhibits a dual activity depending on the substrate enantiomer. While it efficiently converts (S)-2-HPP to fosfomycin, it can also interact with (R)-2-HPP, but this interaction results in the oxidation of (R)-2-HPP back to 2-OPP. nih.govosti.govacs.org This enzymatic behavior of Psf3 and Psf4 allows for an enantioconvergent process where a racemic mixture of 2-HPP can be converted into fosfomycin through the combined action of these two enzymes. nih.govosti.govacs.org The stereospecificity of these conversions is a key feature of the Pseudomonas pathway. nih.govosti.govacs.org

Structural Biology of Biosynthetic Enzymes (e.g., HPPE X-ray Structures)

Structural studies, particularly X-ray crystallography, have provided significant insights into the mechanisms and stereospecificity of the enzymes involved in fosfomycin biosynthesis in Pseudomonads.

For instance, the crystal structures of Psf3 and Psf4 with bound substrates have been determined, shedding light on the basis for their observed stereospecificity. nih.govosti.govacs.org Psf3 is identified as an NAD(P)H-dependent dehydrogenase, and its cocrystal structure with NADP⁺ and 2-OPP at 2.05 Å resolution has been determined. nih.gov This structural information is crucial for understanding how Psf3 specifically catalyzes the reduction of 2-OPP to (S)-2-HPP. nih.gov

Psf4, also known as HPPE (hydroxypropylphosphonic acid epoxidase), catalyzes the final epoxidation step. nih.govnih.govpnas.org HPPE is an unusual mononuclear iron enzyme that utilizes dioxygen for the oxidative epoxidation of (S)-2-HPP. nih.govpnas.orgnih.govacs.orgmit.edu High-resolution crystallographic analyses of HPPE from Streptomyces wedmorensis have revealed its structural features. nih.govpnas.orgrcsb.orgmit.edu The HPPE subunit consists of two domains: a C-terminal catalytic domain with a cupin fold that binds a divalent cation (such as Zn²⁺ or Fe²⁺) and an N-terminal domain containing a helix-turn-helix motif. nih.govpnas.org

Chemical Synthesis Methodologies

Historical Chemical Synthesis Approaches

Early chemical synthesis routes for fosfomycin (B1673569) were developed following its isolation. The first reported chemical synthesis in 1969 involved the epoxidation of (Z)-1-propenylphosphonic acid. nih.govresearchgate.net Historically, these methods often resulted in racemic mixtures, necessitating subsequent resolution steps to obtain the biologically active (1R,2S) enantiomer. google.comgoogleapis.com

Epoxidation of (Z)-1-Propenylphosphonic Acid

The initial chemical synthesis of fosfomycin relied on the epoxidation of (Z)-1-propenylphosphonic acid. nih.govresearchgate.net This starting material, (Z)-1-propenylphosphonic acid, was typically obtained through the stereospecific reduction of dibutyl 1-propynylphosphonate, followed by removal of the protecting groups using concentrated hydrochloric acid. nih.govresearchgate.net The epoxidation of the resulting (Z)-1-propenylphosphonic acid yielded a racemic mixture of (±)-(Z)-1,2-epoxypropylphosphonic acid. nih.gov Achieving enantiomerically pure fosfomycin (the (1R,2S) isomer) from this racemic mixture required a resolution step, often involving the formation of a salt with an optically active base, such as quinine (B1679958) salt. nih.govgoogle.comgoogleapis.com This process allowed for the separation of the desired enantiomer, although the undesired enantiomer was typically lost, and the optically active amine needed to be recovered and recycled. google.comgoogleapis.com

Enantioselective Strategies for Fosfomycin Stereoisomers

Recognizing the inefficiencies of racemic synthesis and subsequent resolution, efforts have been directed towards developing enantioselective synthetic strategies for fosfomycin and its stereoisomers. The goal of these approaches is to directly synthesize the desired (1R,2S) enantiomer, or intermediates that can be readily converted to it, without the need for a costly and wasteful resolution step. google.comgoogleapis.com Some strategies have explored the use of chiral building blocks, such as lactic acid, as starting materials. googleapis.com While early attempts using lactic acid did not always result in a diastereoselective process, the development of enantioselective methods for preparing intermediates like (1S,2S)-1,2-dihydroxypropyl-phosphonic acid derivatives has been a focus. google.comgoogleapis.com These derivatives can then be transformed into fosfomycin. google.comgoogle.com Another asymmetric synthesis approach involved the Sharpless asymmetric dihydroxylation of (E)-1-propenylphosphonate using modified catalytic systems to obtain diols with high enantiomeric excess, which were then converted to the epoxide. rsc.orgacs.org

Modern Synthetic Pathways and Intermediates

Modern synthetic pathways for fosfomycin aim for improved efficiency, stereocontrol, and scalability. These routes often involve the preparation of specific phosphonic acid derivatives as key intermediates and optimized conversion processes to the desired fosfomycin salts, such as fosfomycin (sodium). acs.orgd-nb.infopnas.org

Preparation of Phosphonic Acid Derivatives

The synthesis of fosfomycin involves the preparation of various phosphonic acid derivatives. These intermediates are crucial for constructing the final epoxide-containing phosphonate (B1237965) structure. Examples include the preparation of (Z)-1-propenylphosphonic acid derivatives for epoxidation routes nih.govresearchgate.net and 1,2-dihydroxypropylphosphonate derivatives for ring closure strategies. nih.govrsc.org The synthesis of these intermediates often involves reactions such as stereospecific reductions, functional group transformations, and the introduction of the phosphonate group. nih.govmdpi.com Research continues on developing efficient and stereoselective methods for synthesizing these key phosphonic acid precursors. d-nb.infopnas.org

Conversion Processes to Fosfomycin Salts (e.g., Fosfomycin (Sodium))

Once the fosfomycin acid structure [(1R,2S)-cis-1,2-epoxypropylphosphonic acid] is obtained, it is typically converted into a salt form for pharmaceutical use. drugbank.comdrugbank.comnih.gov Fosfomycin is available commercially as different salts, including the disodium (B8443419) salt for intravenous administration and the calcium or trometamol salts for oral administration. drugbank.comdrugbank.com The conversion to fosfomycin (sodium) involves the reaction of fosfomycin acid with a sodium-containing base. This neutralization reaction yields the disodium salt. drugbank.comdrugbank.comgoogleapis.com The specific conditions and reagents used in this conversion process are optimized to ensure purity and yield of the desired sodium salt. asm.orgrsc.org For example, processes involving the reaction of fosfomycin acid with appropriate amounts of a sodium base in a suitable solvent would yield fosfomycin disodium. googleapis.com

Ion-Exchange Resin Applications in Synthesis

Ion-exchange resins play a role in the synthesis and purification of fosfomycin and its salts. These resins can be used in various stages, such as the conversion of fosfomycin acid from one salt form to another or for purification purposes. google.comgoogle.com For instance, ion exchange chromatography has been used historically to isolate and purify fosfomycin from fermentation broth. nih.gov In synthetic routes, H-type cation exchange resins can be employed to convert a fosfomycin salt, such as a phenylethylamine salt, into fosfomycin acid in a suitable solvent. google.comgoogle.com The resulting fosfomycin acid solution can then be neutralized with a base, such as tromethamine, to form a different salt. google.comgoogle.com This application of ion-exchange resins provides a method for interconverting different salt forms of fosfomycin and for purifying intermediates. google.comgoogle.com Ion exchange resins are broadly used in the pharmaceutical industry for separation and purification processes, including the separation of antibiotics. ionexchangeglobal.comsamyangtrilite.co.kr

Mechanisms of Antibiotic Resistance

Reduced Permeability to Fosfomycin (B1673569)

A primary mechanism of acquired fosfomycin resistance is the reduction of the antibiotic's permeability into the bacterial cell frontiersin.orgmdpi.comelsevier.es. Fosfomycin typically enters bacterial cells through existing active transport systems that are normally responsible for the uptake of nutrient molecules microbiologyresearch.orgrcsb.orgmdpi.com.

Mutations in Chromosomal Transporter Genes (glpT, uhpT)

Fosfomycin is transported into many Gram-negative bacteria, such as Escherichia coli and Pseudobacter aeruginos, mainly via the glycerol-3-phosphate transporter (GlpT) and the hexose-6-phosphate transporter (UhpT) microbiologyresearch.orgpasteur.ac.irelsevier.esrcsb.orgmdpi.comasm.org. Mutations in the chromosomal genes encoding these transporters, glpT and uhpT, are a common cause of reduced fosfomycin uptake and subsequent resistance mdpi.comtandfonline.comelsevier.esasm.orgfrontiersin.orgnih.govspringermedizin.de. These mutations can include point mutations, insertions, or deletions that alter the function or expression of the transporters tandfonline.com. For instance, mutations in glpT have been shown to cause reduced fosfomycin permeability in P. aeruginosa asm.org. In E. coli, inactivation of glpT alone can lead to an increase in the Minimum Inhibitory Concentration (MIC) of fosfomycin, while inactivation of uhpT can result in a more significant increase, and inactivation of both transporters leads to a substantial leap in MIC mdpi.com. Specific hotspot mutations in GlpT have been associated with high-level fosfomycin resistance in E. coli and Klebsiella pneumoniae frontiersin.org.

Implications of Transport System Down-regulation or Inactivation

Down-regulation or inactivation of the GlpT and UhpT transport systems directly reduces the amount of fosfomycin that can enter the bacterial cytoplasm, where its target enzyme MurA is located microbiologyresearch.orgasm.org. This reduced intracellular concentration of the antibiotic compromises its ability to effectively inhibit MurA and disrupt peptidoglycan synthesis, thereby conferring resistance asm.orgnih.gov. Inactivation of regulatory genes associated with the UhpT system, such as uhpA, uhpB, and uhpC, which are necessary for high-level uhpT expression, can also lead to fosfomycin resistance by inhibiting or reducing UhpT production asm.orgnih.gov.

Regulation of Transport Systems (e.g., Cyclic AMP)

The expression of both GlpT and UhpT transport systems is influenced by regulatory molecules, including cyclic AMP (cAMP) frontiersin.orgasm.orgnih.govnih.gov. High intracellular levels of cAMP are required for the full expression of these transporters in Enterobacterales asm.orgnih.gov. cAMP synthesis is dependent on the activity of adenylyl cyclase, encoded by the cyaA gene asm.orgnih.gov. The phosphotransferase enzyme PtsI also plays a role in regulating cAMP levels asm.orgnih.gov. Mutations in either cyaA or ptsI can lead to decreased intracellular cAMP levels, subsequently reducing the synthesis of both GlpT and UhpT transporters and resulting in diminished fosfomycin uptake and reduced susceptibility frontiersin.orgasm.orgnih.govnih.gov. Inactivation of the cAMP receptor protein (CRP) can also impair the expression of both transporter systems nih.gov.

Modification of the Antibiotic Target (MurA)

Another mechanism of fosfomycin resistance involves alterations to the antibiotic's target enzyme, MurA frontiersin.orgasm.orgmdpi.comfrontiersin.orgresearchgate.net. These modifications can decrease the binding affinity of fosfomycin for MurA or render the enzyme less susceptible to inhibition frontiersin.orgresearchgate.net.

Amino Acid Substitutions at the MurA Active Site (e.g., Cys115 Mutations)

Fosfomycin exerts its inhibitory effect by covalently binding to a specific cysteine residue (Cys115 in E. coli) in the active site of MurA frontiersin.orgasm.orgpasteur.ac.irasm.orgnih.govmdpi.com. This binding acts as a phosphoenolpyruvate (B93156) (PEP) analogue, preventing the formation of N-acetylmuramic acid, a peptidoglycan precursor pasteur.ac.irasm.orgnih.govmdpi.com. Amino acid substitutions at this crucial Cys115 residue can significantly reduce fosfomycin binding affinity and thus its activity frontiersin.orgasm.orgresearchgate.netmdpi.com. For example, a cysteine-to-aspartate mutation at position 115 in E. coli MurA results in a fully active enzyme that is completely insensitive to fosfomycin inhibition pasteur.ac.irmdpi.com. While such mutations can confer high levels of resistance in vitro, they appear to be less common in clinical isolates compared to transporter mutations frontiersin.orgtandfonline.commdpi.com. However, mutations in MurA associated with fosfomycin resistance have been detected in clinical isolates from various regions frontiersin.org. Overexpression of the murA gene has also been shown to confer fosfomycin resistance asm.orgnih.govresearchgate.net.

Intrinsic Resistance Mechanisms (e.g., MurA Homologs in Mycobacterium tuberculosis)

Some bacteria exhibit intrinsic resistance to fosfomycin due to naturally occurring variations in their MurA enzymes asm.orgfrontiersin.orgmdpi.combiorxiv.org. For instance, MurA homologs in pathogens like Mycobacterium tuberculosis, Chlamydia trachomatis, and Borrelia burgdorferi naturally contain an aspartate residue instead of a cysteine at the position corresponding to Cys115 in E. coli asm.orgrcsb.orgfrontiersin.orgmdpi.comrcsb.orgresearchgate.net. This inherent difference in the active site prevents the covalent binding of fosfomycin, rendering these organisms intrinsically resistant asm.orgrcsb.orgmdpi.comresearchgate.net. Conversely, replacing the naturally occurring aspartate with a cysteine in the MurA active site of M. tuberculosis and B. burgdorferi can render the enzyme sensitive to fosfomycin rcsb.orgmdpi.com.

Here is a data table summarizing some of the reported mutations and their effects:

Mechanism CategorySpecific MechanismGene/ProteinExample Mutation/AlterationEffect on Fosfomycin SusceptibilityOrganism(s)Source(s)
Reduced PermeabilityMutation in glycerol-3-phosphate transporter geneglpTVarious mutations (point, insertion, deletion)Decreased uptake, Increased MICE. coli, P. aeruginosa, S. aureus mdpi.comtandfonline.comasm.orgnih.govspringermedizin.de
Reduced PermeabilityMutation in hexose-6-phosphate transporter geneuhpTVarious mutations (point, insertion, deletion)Decreased uptake, Increased MICE. coli, S. aureus mdpi.comtandfonline.comnih.govspringermedizin.de
Reduced PermeabilityInactivation of UhpT regulatory genesuhpA, uhpB, uhpCInactivation mutationsReduced UhpT expression, Increased MICE. coli asm.orgnih.gov
Reduced PermeabilityMutation affecting cAMP levelscyaA, ptsIMutations leading to decreased cAMPReduced transporter expression, Increased MICE. coli, Salmonella typhimurium frontiersin.orgtandfonline.comrcsb.orgasm.orgnih.govnih.gov
Modification of Antibiotic TargetAmino acid substitution at MurA active siteMurACys115 to Asp (in E. coli)Reduced fosfomycin binding, ResistanceE. coli frontiersin.orgpasteur.ac.irmdpi.com
Modification of Antibiotic TargetIntrinsic MurA homolog lacking catalytic cysteineMurAAsp residue instead of Cys (at equivalent position)Intrinsic ResistanceM. tuberculosis, C. trachomatis, B. burgdorferi asm.orgrcsb.orgfrontiersin.orgmdpi.comresearchgate.net
Modification of Antibiotic TargetOverexpression of murA genemurAIncreased gene expressionIncreased MICE. coli asm.orgnih.govresearchgate.net

Impact of murA Expression Levels on Resistance

Overexpression of the murA gene, which encodes the fosfomycin target enzyme MurA, can contribute to fosfomycin resistance. Studies have shown that increased murA transcription can lead to significant increases in the minimum inhibitory concentration (MIC) of fosfomycin. nih.govasm.org A genomewide overexpression screen in Escherichia coli identified murA as the only chromosomal gene capable of conferring clinical levels of resistance when overexpressed. nih.govasm.org While overexpression of murA can lead to high-level resistance, this mechanism has not been frequently noted in clinical isolates. nih.gov Some studies on Staphylococcus aureus have investigated the expression levels of murA in resistant versus susceptible isolates, with some findings indicating differences in expression, although the impact can vary. frontiersin.orgcuestionesdefisioterapia.com

Enzymatic Inactivation of Fosfomycin

Enzymatic inactivation is a significant mechanism of acquired fosfomycin resistance. Several enzymes can modify fosfomycin, rendering it inactive, primarily by opening its epoxide ring. mdpi.comasm.orgnih.gov The main enzymes involved are the metalloenzymes FosA, FosB, and FosX, and the kinases FomA and FomB. mdpi.comnih.gov

FosA Family (Glutathione S-Transferases)

The FosA family comprises glutathione (B108866) S-transferases (GSTs) that inactivate fosfomycin. mdpi.comnih.govmcmaster.ca FosA enzymes are typically manganese (Mn²⁺) and potassium (K⁺)-dependent homodimers. asm.orgnih.govemory.edu They catalyze the nucleophilic addition of glutathione (GSH) to the epoxide ring of fosfomycin. mdpi.comnih.govmcmaster.canih.govnih.gov This adduction opens the epoxide ring, forming an inactive glutathione-fosfomycin conjugate. portlandpress.comresearchgate.net FosA was initially identified on a transposon (Tn2921) in Serratia marcescens. nih.govasm.orgfrontiersin.org FosA enzymes are found in various Gram-negative bacteria, often encoded on both plasmids and chromosomes. asm.orgfrontiersin.orgasm.org

Variants and Distribution (e.g., FosA3, FosA4, FosA5, FosA7, FosA8, FosA9)

Several variants of FosA have been identified, particularly in Gram-negative bacteria. cuestionesdefisioterapia.comnih.govresearchgate.net FosA3 is one of the most widespread plasmid-mediated variants, frequently found in Enterobacterales, including Escherichia coli, especially in East Asia. asm.orgasm.orgnih.govresearchgate.net FosA4 shares high amino acid identity with FosA3 and is also reported in E. coli, with speculation about its origin from Kluyvera georgiana. asm.orgnih.gov FosA5 and FosA6 are closely related to the chromosomal FosA found in Klebsiella pneumoniae and likely originated from this species. asm.org FosA7 has been reported as a chromosomal FosA in Salmonella enterica serovar Heidelberg and is also found in other Enterobacterales. asm.orgnih.govresearchgate.net FosA8 and FosA9 are other described FosA variants contributing to resistance. researchgate.netuzh.ch The distribution and prevalence of these variants can vary geographically and among different bacterial species. asm.orgnih.govresearchgate.net

An analysis of FosA variants in Salmonella isolates from food animals in China found a relatively high prevalence of both FosA7 and FosA3. FosA3 was associated with high-level fosfomycin resistance, while FosA7 conferred relatively lower-level resistance. researchgate.netnih.gov FosA3 was often located on conjugative plasmids, while FosA7 was primarily chromosomal. researchgate.netnih.gov

Interactive Data Table: Prevalence and Resistance Levels of FosA3 and FosA7 in Salmonella Isolates

FosA VariantPrevalence in Salmonella Isolates (China, 2016-2019) researchgate.netnih.govAssociated Resistance Level researchgate.netnih.govTypical Genetic Location researchgate.netnih.gov
FosA36.53%High-level (≥512 mg/L)Conjugative plasmids, Chromosome
FosA79.26%Relatively low-levelChromosomal
Mechanism of Action (Glutathione Adduction)

The mechanism of action for FosA involves the catalytic addition of glutathione (GSH) to the epoxide ring of fosfomycin. nih.govmcmaster.canih.govnih.govportlandpress.com This reaction is dependent on the presence of divalent cations, primarily Mn²⁺, and monovalent cations like K⁺, which enhance the reaction rate. asm.orgnih.govemory.eduasm.org The metal ion, typically Mn²⁺, binds to fosfomycin in the active site and acts as a Lewis acid, polarizing the epoxide ring and making it susceptible to nucleophilic attack. nih.govemory.edu The thiol group of glutathione then attacks the C-1 carbon of the epoxide ring, leading to its opening and the formation of a stable thioether linkage between glutathione and fosfomycin. portlandpress.comresearchgate.net This glutathione-fosfomycin adduct is inactive and can no longer inhibit MurA. portlandpress.com

FosX Enzymes (Hydrolases)

FosX enzymes are a distinct family of metalloenzymes related to FosA and FosB. mdpi.comnih.govebi.ac.uknih.gov They function as manganese (Mn²⁺)-dependent epoxide hydrolases. mdpi.comnih.govebi.ac.uknih.govmicrobiologyresearch.org Instead of using a thiol donor like glutathione or bacillithiol, FosX enzymes catalyze the hydration of fosfomycin, using water to open the epoxide ring. mdpi.comnih.govebi.ac.uk This hydrolysis reaction leads to the formation of a diol product that is inactive. mdpi.comresearchgate.net FosX enzymes have been identified in the chromosomes of several microorganisms, including Listeria monocytogenes, Clostridium botulinum, and Brucella melitensis. mdpi.comnih.govmicrobiologyresearch.org The reaction involves an essential glutamic acid residue in the active site acting as a general base catalyst. mdpi.com

FosC Enzymes (Kinases)

FosC is a fosfomycin resistance enzyme that mediates resistance through the phosphorylation of the antibiotic. asm.orgmcmaster.ca This enzyme is found in some microorganisms, including Pseudomonas syringae, a fosfomycin-producing bacterium. mdpi.comasm.org FosC utilizes ATP as a cosubstrate in the inactivation reaction. asm.org The phosphorylation reaction catalyzed by FosC results in the production of fosfomycin monophosphate, rendering the antibiotic inactive against bacteria like E. coli. asm.orgebi.ac.uk FosC shares homology with the amino acid kinase family and also with the resistance protein FomA from Streptomyces species. mdpi.com The gene encoding FosC in P. syringae encodes a protein of approximately 19,000 Da. asm.org

FomA and FomB Kinases

FomA and FomB are two kinases found in Streptomyces wedmorensis, another fosfomycin-producing species. mdpi.comnih.govebi.ac.uk These enzymes sequentially modify fosfomycin through phosphorylation in the presence of ATP and Mg2+. mdpi.comnih.govebi.ac.uknih.gov FomA catalyzes the conversion of fosfomycin to fosfomycin monophosphate. mdpi.comebi.ac.uknih.gov Subsequently, FomB uses fosfomycin monophosphate as a substrate to produce fosfomycin diphosphate. mdpi.comebi.ac.uknih.gov Both reactions contribute to the inactivation of fosfomycin. ebi.ac.uknih.gov When co-expressed in E. coli, FomA and FomB together confer high-level fosfomycin resistance. nih.govasm.org FomA exhibits homology with the amino acid kinase family and is considered an ortholog of FosC from P. syringae. mdpi.comnih.govebi.ac.uk While FomA homologs are found in various organisms, including fosfomycin producers, homologs of FomB have been less frequently detected. ebi.ac.uk

Enzyme Structures and Catalytic Mechanisms

Fosfomycin-inactivating enzymes, including the kinases FosC, FomA, and FomB, modify the antibiotic, leading to its inactivation. mdpi.com In the case of the kinases, this inactivation occurs through phosphorylation of the phosphonate (B1237965) group of fosfomycin. microbiologyresearch.orgnih.govacs.org These enzymes utilize ATP as a phosphate (B84403) donor and require the presence of a divalent metal ion, typically Mg2+, for catalysis. mdpi.comnih.govebi.ac.uknih.govasm.org

Structural studies of FomA from Streptomyces wedmorensis have provided insights into its catalytic mechanism. The crystal structure of FomA reveals an open αβα sandwich fold characteristic of the amino acid kinase family of enzymes. nih.govacs.org The enzyme monomer can be divided into two lobes: the N-terminal lobe (residues 1–160), which participates in binding fosfomycin, and the C-terminal lobe (residues 161–263), which binds the nucleotide molecule. nih.gov The active site is located in a large crevice between these two lobes. nih.gov Crystal structures of FomA in complex with MgATP, ATP and fosfomycin, MgADP and fosfomycin vanadate (B1173111) (a transition state analog), MgADP and fosfomycin monophosphate (the product), and ADP have been determined at high resolutions (ranging from 1.57 to 1.87 Å). acs.org These structures, representing different stages of the reaction, have helped to identify the catalytically active conformation of ATP and to model the MgATP-fosfomycin complex. acs.org

FomA catalyzes the phosphorylation of fosfomycin to fosfomycin monophosphate. mdpi.comebi.ac.uknih.gov This reaction involves the transfer of a phosphate group from ATP to the phosphonate moiety of fosfomycin. nih.gov FomB then phosphorylates fosfomycin monophosphate to fosfomycin diphosphate. mdpi.comebi.ac.uknih.gov The precise catalytic mechanisms at the molecular level involve the coordination of substrates (fosfomycin and ATP) and the Mg2+ ion within the enzyme's active site, facilitating the phosphoryl transfer reactions. nih.govacs.org

While detailed kinetic parameters for FosC were not extensively found in the immediate search results, studies on other fosfomycin-modifying enzymes like FosA have provided examples of kinetic analysis. For instance, kinetic analysis of FosA11 showed a Km for fosfomycin of 18 ± 4 mM and a kcat of 56.1 ± 3.2 s-1. asm.org Another study on FosA13 reported a kcat/Km of (1.50 ± 0.02) × 104 M-1·s-1. frontiersin.org While these are for FosA (a glutathione transferase), they illustrate the type of detailed kinetic data that is used to characterize the efficiency of fosfomycin-inactivating enzymes.

Interactive Data Table: Kinetic Parameters (Example from FosA studies for illustrative purposes)

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Source Organism
FosA11Fosfomycin18 ± 456.1 ± 3.22.9 ± 0.5 × 103Providencia rettgeri
FosA13Fosfomycin0.000427 ± 0.0000076.43 ± 0.041.50 ± 0.02 × 104Morganella morganii

Preclinical Research on Antimicrobial Activity and Interactions

Synergistic and Combination Studies in In Vitro Models

Mechanistic Basis of Synergism

Fosfomycin's unique mechanism of action, which involves inhibiting the bacterial cell wall synthesis enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), contributes to its potential for synergistic interactions with other antibiotics asm.orgnih.govresearchgate.netnih.govinfectopharm.com. This distinct target means that cross-resistance with other antibiotic classes is uncommon, making combinations potentially effective against resistant strains seq.esresearchgate.net.

Synergy studies have explored combinations of fosfomycin (B1673569) with various antibiotic classes against both Gram-positive and Gram-negative bacteria. For instance, combinations of fosfomycin with aminoglycosides have demonstrated enhanced bactericidal effects against carbapenem-resistant Acinetobacter baumannii nih.gov. This synergy is thought to involve a multi-target mechanism nih.gov. Fractional inhibitory concentration index (FICI) and time-kill kinetics studies have shown that combining fosfomycin with aminoglycosides (amikacin, gentamicin, tobramycin), glycylcyclines (minocycline, tigecycline), fluoroquinolones, or colistin (B93849) can result in a significant reduction in the minimum inhibitory concentration (MIC) of fosfomycin and a substantial reduction in bacterial cell counts nih.gov.

Fosfomycin has also shown synergistic or additive effects when combined with beta-lactams, daptomycin (B549167), and glycopeptides against Staphylococcus aureus, including methicillin-resistant strains (MRSA) seq.esresearchgate.net. Synergy with linezolid (B1675486) has been observed in biofilm-associated infections and against vancomycin-resistant enterococci (VRE) seq.esbiorxiv.org. The combination of fosfomycin and imipenem (B608078) has shown high activity against MRSA in experimental endocarditis models seq.es. Studies have also indicated that fosfomycin can decrease resistance levels to penicillin in pneumococci and methicillin (B1676495) in staphylococci by altering the expression of penicillin-binding proteins seq.es.

The synergistic effect with other antibiotics may allow for reduced dosages and potentially lower toxicity researchgate.netnih.gov.

Animal Model Studies

Animal models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and tissue penetration of antibiotics like fosfomycin (sodium).

Murine models of urinary tract infection (UTI) have been used to assess the efficacy of fosfomycin against Escherichia coli, including strains producing extended-spectrum β-lactamases (ESBLs), AmpC β-lactamases, and carbapenemases seq.esasm.org. Studies have shown that fosfomycin significantly reduces bacterial counts in the urine of mice infected with susceptible E. coli strains, including multidrug-resistant isolates seq.esasm.org. Variable reductions in bacterial load were observed in the bladder and kidneys asm.org.

Pharmacokinetic/pharmacodynamic (PK/PD) studies in murine UTI models suggest that the area under the concentration-time curve (AUC) to MIC ratio and the maximum concentration (Cmax) to MIC ratio are important predictors of fosfomycin's efficacy asm.org. In one study, a dosing regimen of 15 mg/mouse administered twice (every 36 hours) significantly reduced CFU/mL for susceptible strains in urine asm.org.

Fosfomycin has also been evaluated in animal models of biofilm-associated infections. In a rat cellulose-pouch MRSA biofilm model, combination therapy with vancomycin (B549263) and fosfomycin led to the disappearance of biofilm-like structures asm.orgnih.gov. A rat model of UTI demonstrated that fosfomycin could reduce Pseudomonas aeruginosa multilayer biofilms on polyethylene (B3416737) tubes asm.orgnih.gov.

Furthermore, fosfomycin monotherapy has shown high efficacy in treating experimental implant-associated MRSA osteomyelitis in rats, significantly reducing bacterial counts in both implants and bone compared to untreated controls and vancomycin treatment asm.org.

Fosfomycin is known for its good penetration into various tissues and fluids due to its low molecular weight, low protein binding (<0.5%), and hydrophilic nature researchgate.netnih.govinfectopharm.comseq.esnih.gov. Studies in animal models have supported these characteristics.

In animal studies, fosfomycin has been shown to diffuse well into interstitial fluid nih.gov. Studies in rabbits have observed the half-life of fosfomycin in interstitial fluid after intravenous administration nih.gov. In weaning piglets, intramuscular administration of fosfomycin disodium (B8443419) resulted in concentrations in bronchial epithelial lining fluid that remained above the MIC90 for Streptococcus for over 8 hours nih.govconicet.gov.ar.

Fosfomycin also demonstrates excellent penetration into bone tissue researchgate.netnih.govinfectopharm.comseq.esnih.gov. This property makes it a potential option for treating bone infections like osteomyelitis researchgate.netinfectopharm.comseq.esasm.org. Its structural similarity to hydroxyapatite (B223615) is thought to contribute to its bone penetration seq.es.

While fosfomycin generally shows good tissue penetration, some studies have indicated variations depending on the tissue and administration route. For example, penetration into muscle interstitium was lower than plasma concentrations in some animal studies conicet.gov.ar.

Invertebrate models, such as Galleria mellonella larvae, are increasingly used as alternative in vivo models for evaluating the efficacy of antimicrobial agents biorxiv.orgfrontiersin.orgtandfonline.comresearchgate.netmdpi.com. These models offer advantages in terms of cost, ethical considerations, and the ability to study a large number of isolates biorxiv.org.

Galleria mellonella infection models have been employed to assess the in vivo efficacy of fosfomycin, both alone and in combination with other antibiotics, against various pathogens, including Enterococcus species (including VRE) and Staphylococcus aureus biorxiv.orgfrontiersin.orgtandfonline.commdpi.com.

Studies using Galleria mellonella have shown that fosfomycin can exhibit antibacterial efficacy in this model biorxiv.org. Importantly, combinations of fosfomycin with other antibiotics, such as linezolid, have demonstrated enhanced survival rates in infected larvae compared to monotherapy biorxiv.orgfrontiersin.orgtandfonline.com. This suggests that the synergistic effects observed in vitro can translate to improved outcomes in a living system biorxiv.orgtandfonline.com. The Galleria mellonella model has also been used to investigate the pathogenicity of resistant mutants and the impact of resistance development on virulence frontiersin.org.

Research in Galleria mellonella models has supported the potential of fosfomycin-based combination therapies for treating infections caused by resistant pathogens biorxiv.orgfrontiersin.org.

Data Tables

Antibiotic Combination (In vitro)Pathogen ExampleObserved Effect (Synergy/Additive)Reference
Fosfomycin + AminoglycosidesAcinetobacter baumanniiSynergistic nih.gov
Fosfomycin + GlycylcyclinesAcinetobacter baumanniiSynergistic nih.gov
Fosfomycin + FluoroquinolonesAcinetobacter baumanniiSynergistic nih.gov
Fosfomycin + ColistinAcinetobacter baumanniiSynergistic nih.gov
Fosfomycin + Beta-lactamsStaphylococcus aureus (MRSA)Synergistic/Additive seq.esresearchgate.net
Fosfomycin + DaptomycinStaphylococcus aureusSynergistic/Additive seq.es
Fosfomycin + GlycopeptidesStaphylococcus aureus, Enterococcus spp.Synergistic/Additive seq.es
Fosfomycin + LinezolidVRE, Biofilm-associated infectionsSynergistic seq.esbiorxiv.org
Fosfomycin + ImipenemStaphylococcus aureus (MRSA)Highly Active (Endocarditis model) seq.es
Animal ModelInfection Type/Pathogen ExampleKey FindingReference
Murine UTI ModelEscherichia coli (including MDR strains)Significant reduction in urine bacterial counts. seq.esasm.org
Rat Biofilm ModelMRSA (cellulose pouch), P. aeruginosa (UTI)Reduced or eradicated biofilms, modified biofilm structure. asm.orgnih.gov
Rat Osteomyelitis ModelMRSA (implant-associated)High efficacy of monotherapy in reducing bacterial load in bone and implants. asm.org
Rabbit ModelInterstitial fluid penetrationHalf-life in interstitial fluid observed. nih.gov
Weaning Piglet ModelBronchial epithelial lining fluid penetrationConcentrations above MIC90 for Streptococcus sustained. nih.govconicet.gov.ar
Galleria mellonellaEnterococcus spp. (VRE), Staphylococcus aureusEnhanced survival with fosfomycin combinations compared to monotherapy. biorxiv.orgfrontiersin.orgtandfonline.com

Analytical Methodologies for Research Purposes

Chromatographic Techniques

Chromatographic techniques are fundamental for separating fosfomycin (B1673569) sodium from other components in a sample matrix before detection and quantification. uobaghdad.edu.iqresearchgate.net The choice of chromatographic method depends on the sample type and the required sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of fosfomycin and its salts. uobaghdad.edu.iqresearchgate.net Due to the polar nature of fosfomycin, reversed-phase HPLC with standard C18 columns can be challenging without modifications to the mobile phase. helixchrom.commdpi.com Ion-pair chromatography is one approach used with reversed-phase C18 columns to improve retention and separation of fosfomycin by forming an ion pair with a suitable reagent in the mobile phase. researchgate.netmdpi.comingentaconnect.com Another strategy involves the use of specialized columns like cyanopropyl (CN) or strong anion-exchanger columns, which utilize polar and anion-exchanging interactions for retention. mdpi.com

Research has explored various HPLC methods for fosfomycin analysis. For instance, an ion-pair HPLC method using a C18 column and an octylamine (B49996) solution mobile phase adjusted to pH 5.2 has been developed for determining fosfomycin trometamol and related substances. researchgate.netingentaconnect.com This method demonstrated good separation and was validated for specificity, reproducibility, precision, and accuracy. researchgate.net Another study investigated direct HPLC-UV methods for fosfomycin trometamol using cyanopropyl CN and strong anion-exchanger columns, as well as reversed-phase C18 columns with alkylamines as ion-pairing agents. mdpi.com The study found that ion-pairing with alkyl chains of 6-10 carbon atoms on C18 columns provided suitable retention and selectivity for fosfomycin trometamol. mdpi.com HPLC coupled with evaporative light scattering detection (ELSD) has also been used for the determination of fosfomycin sodium, employing a C18 column and a trifluoroacetic acid mobile phase. ingentaconnect.com

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is particularly well-suited for the analysis of polar compounds like fosfomycin sodium that are poorly retained in reversed-phase chromatography. helixchrom.comuq.edu.au HILIC columns utilize a polar stationary phase and a mobile phase typically consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer. uq.edu.auresearchgate.net This technique separates analytes based on their interaction with the polar stationary phase and the partitioning between the organic-rich mobile phase and an immobilized water layer on the stationary phase.

Several research studies have successfully employed HILIC for the determination of fosfomycin in various matrices. A simple LC-MS/MS method utilized HILIC chromatography for the determination of fosfomycin in human plasma and urine. nih.gov This method involved protein precipitation for plasma samples and simple dilution for urine samples, demonstrating suitability for a wide concentration range. nih.gov Another fast and sensitive LC-MS/MS method for quantifying fosfomycin in human urine and plasma also employed HILIC chromatography, using a universal sample preparation method involving ultrafiltration. researchgate.net HILIC-HPLC with charged aerosol detection (CAD) has been used for the detection and quantification of fosfomycin, its impurities, and degradation products in drug product samples. google.com Mixed-mode HILIC columns, which incorporate both HILIC and ion-exchange mechanisms, have also been explored for the analysis of fosfomycin and its counterions, allowing for better retention control. helixchrom.comhelixchrom.com

Gas Chromatography (GC)

Gas chromatography has also been applied to the analysis of fosfomycin, although it typically requires derivatization due to the compound's low volatility. uobaghdad.edu.iqresearchgate.netresearchgate.net Derivatization converts the polar and non-volatile fosfomycin into a more volatile form that can be separated by GC.

Research has reported GC methods for the determination of fosfomycin in biological fluids and other samples. uobaghdad.edu.iqresearchgate.net A gas chromatographic method for determining fosfomycin residues in chicken muscle samples involved homogenization, ultrafiltration, evaporation to dryness, and silylation for derivatization before GC analysis. researchgate.net This method showed good recovery and linearity within a specific concentration range. researchgate.net GC-MS has been used for the qualitative analysis of components in simulated fosfomycin sodium pharmaceutical wastewater before and after treatment processes. researchgate.netsciengine.com

Spectrometric Detection Methods

Spectrometric detection methods are used in conjunction with chromatographic techniques to identify and quantify fosfomycin sodium based on its interaction with electromagnetic radiation or its mass-to-charge ratio. uobaghdad.edu.iqresearchgate.net

Mass Spectrometry (LC-MS/MS, GC-MS)

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a highly sensitive and selective detection method widely used for the quantification of fosfomycin in complex biological matrices and pharmaceutical samples. uobaghdad.edu.iqresearchgate.netmdpi.com LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. uobaghdad.edu.iqresearchgate.net GC-MS couples gas chromatography with mass spectrometry. uobaghdad.edu.iqresearchgate.net

LC-MS/MS methods for fosfomycin often utilize HILIC chromatography for separation and operate in negative ion mode for detection. uq.edu.auresearchgate.netnih.govingentaconnect.com Multiple reaction monitoring (MRM) is commonly employed in LC-MS/MS for enhanced specificity and sensitivity, by monitoring specific precursor-to-product ion transitions of fosfomycin and an internal standard. uq.edu.auingentaconnect.com Validated LC-MS/MS methods have been developed for quantifying fosfomycin in human plasma and urine, demonstrating good linearity, accuracy, and precision over relevant concentration ranges. uq.edu.auresearchgate.netnih.gov These methods are valuable for pharmacokinetic studies and therapeutic drug monitoring in research. uq.edu.auresearchgate.netnih.gov LC-MS/MS has also been used to quantify fosfomycin in combination with other antibiotics in research settings. mdpi.com

GC-MS has been used for the qualitative analysis of fosfomycin and related compounds, particularly in environmental or wastewater samples, often following derivatization. researchgate.netsciengine.com

Spectrophotometric Techniques

Spectrophotometric techniques measure the absorption or transmission of light by a substance at specific wavelengths. uobaghdad.edu.iqresearchgate.net Fosfomycin itself has weak UV absorption, which can make direct UV spectrophotometry challenging for sensitive detection. researchgate.netactascientific.com However, indirect detection methods or derivatization can be employed.

Indirect spectrophotometric detection in HPLC has been used for fosfomycin analysis. researchgate.net For instance, ion chromatography with indirect spectrophotometric detection has been applied to the determination of fosfomycin. uobaghdad.edu.iq Direct UV spectrophotometric methods for fosfomycin have also been developed, often involving scanning the UV spectrum to determine the maximum wavelength of absorption. actascientific.com One study reported a UV spectrophotometric method for fosfomycin estimation in bulk and tablet dosage forms with a maximum wavelength at 254 nm, demonstrating linearity within a specific concentration range. actascientific.com Flow injection spectrophotometric methods have also been developed for fosfomycin determination, based on reactions that produce a colored product that can be measured spectrophotometrically. researchgate.net

Here is a summary of some analytical methods and their characteristics:

MethodChromatography TypeDetection MethodSample Matrix ExamplesKey Findings / Characteristics
LC-MS/MSHILICMass Spectrometry (MS/MS)Plasma, Urine, Aqueous FluidsSensitive, selective, suitable for pharmacokinetic studies, good linearity, accuracy, precision. uq.edu.auresearchgate.netnih.govingentaconnect.com
HPLC-ELSDReversed-Phase C18Evaporative Light ScatteringPharmaceutical FormulationsAccurate and reproducible, simple and rapid. ingentaconnect.com
Ion-Pair HPLCReversed-Phase C18ELSDBulk DrugSatisfactory separation with optimized mobile phase, validated for specificity, precision, accuracy. researchgate.netingentaconnect.com
GCNot specifiedNot specifiedChicken MuscleRequires derivatization, good recovery and linearity. researchgate.net
GC-MSGCMass Spectrometry (MS)Pharmaceutical WastewaterQualitative analysis of components. researchgate.netsciengine.com
UV SpectrophotometryNot applicableSpectrophotometryBulk Drug, TabletsDirect detection at λmax (e.g., 254 nm), obeys Beer's law within a range. actascientific.com
Flow Injection SpectrophotometryNot applicableSpectrophotometryUrine, Pharmaceutical SamplesPrecise, high sampling rate, satisfactory detection limit. researchgate.net

Electrochemical Methods

Electrochemical methods are among the techniques that have been reported for the estimation of fosfomycin-containing drugs. While the provided search results mention electrochemical methods in the context of a review of various analytical techniques, detailed research findings specifically on the electrochemical analysis of fosfomycin sodium for research purposes are not extensively described. One search result mentions high-temperature enhanced electrochemical treatment of fosfomycin sodium pharmaceutical wastewater, indicating the compound's interaction with electrochemical processes in a degradation context.

Capillary Electrophoresis

Capillary Electrophoresis (CE) is another analytical technique used for the determination of fosfomycin. CE offers advantages such as high sensitivity and high-throughput analysis. Several studies have reported the use of CE for analyzing fosfomycin in biological fluids for clinical pharmacokinetic studies.

Research findings highlight the application of capillary zone electrophoresis (CZE) for the determination of fosfomycin in matrices like pus. One method described the determination of fosfomycin in pus using CZE with reversed electroosmotic flow and indirect UV absorbance detection. Sample preparation involved protein and cell debris removal by adding methanol, vortexing, and centrifugation. The separation was performed with a background electrolyte containing benzoate (B1203000) buffer and hexadecyltrimethylammonium bromide at pH 7.25. Indirect UV detection was carried out at 254 nm.

Another rapid capillary electrophoretic method was developed for the analysis of alkylphosphonate drugs, including fosfomycin disodium (B8443419), using multiple probe background electrolytes and indirect UV detection. This method achieved baseline separation of analytes in a short analysis time.

Method Validation and Sensitivity for Research Matrices

Method validation is a critical step to ensure the accuracy, precision, sensitivity, and reliability of analytical methods for research purposes. Validation parameters typically assessed include specificity, sensitivity, linearity, precision, accuracy, matrix effect, extraction recovery, limit of quantification (LOQ), and stability.

For capillary electrophoresis methods, validation studies have reported performance characteristics for fosfomycin analysis in research matrices like pus. For instance, in one CZE method for fosfomycin in pus, repeatability (relative standard deviation, RSD) ranged between 2.4% and 8.2% for spiked samples at 100 µg/mL. Accuracy, expressed as recovery, was between 75% and 102% for concentrations of 10, 100, and 300 µg/mL. Intermediate reproducibility was between 2% and 12% RSD. The limit of detection (LOD) and LOQ were reported as 4.5 µg/mL and 15 µg/mL, respectively.

While not specifically focused on CE, a sensitive liquid chromatography–tandem mass spectrometry (LC-MS/MS) method for quantifying fosfomycin in human prostatic tissue demonstrated rigorous validation according to EMA guidelines. Although LC-MS/MS is a different technique, the validation parameters and findings provide insight into the expected level of method performance in research matrices. Validation results for this LC-MS/MS method showed within-day and inter-day accuracy (BIAS%) of 9.9% at three quality control levels. Within-day precision was 9.8%, and between-day precision was 9.9%. A marked matrix effect was observed but corrected using an internal standard. The average total recovery was approximately 97%. The dynamic range was 0.1–20 µg/g with an R² of 0.999.

Another validated LC-MS/MS method for fosfomycin in human plasma and urine using HILIC chromatography reported intraday precision of 1.1–1.2% and accuracy of -5.9% to 0.9% for quality control samples. Interday precision was 2.9–3.4% and accuracy was -3.7% to 5.5%. Extraction recovery was ≥87%, and matrix effects ranged from 2.2% to 4.3%.

Here is a summary of some validation data points from the search results:

MethodMatrixParameterValueSource
Capillary Zone ElectrophoresisPusRepeatability (RSD)2.4-8.2%
Capillary Zone ElectrophoresisPusAccuracy (Recovery)75-102%
Capillary Zone ElectrophoresisPusIntermediate Reproducibility (RSD)2-12%
Capillary Zone ElectrophoresisPusLOD4.5 µg/mL
Capillary Zone ElectrophoresisPusLOQ15 µg/mL
LC-MS/MS (HILIC)Human Prostatic TissueWithin-day Accuracy (BIAS%)9.9%
LC-MS/MS (HILIC)Human Prostatic TissueInter-day Accuracy (BIAS%)9.9%
LC-MS/MS (HILIC)Human Prostatic TissueWithin-day Precision9.8%
LC-MS/MS (HILIC)Human Prostatic TissueBetween-day Precision9.9%
LC-MS/MS (HILIC)Human Prostatic TissueAverage Total Recovery~97%
LC-MS/MS (HILIC)Human Prostatic TissueDynamic Range0.1-20 µg/g
LC-MS/MS (HILIC)Human Plasma & UrineIntraday Precision1.1-1.2%
LC-MS/MS (HILIC)Human Plasma & UrineIntraday Accuracy-5.9-0.9%
LC-MS/MS (HILIC)Human Plasma & UrineInterday Precision2.9-3.4%
LC-MS/MS (HILIC)Human Plasma & UrineInterday Accuracy-3.7-5.5%
LC-MS/MS (HILIC)Human Plasma & UrineExtraction Recovery≥87%
LC-MS/MS (HILIC)Human Plasma & UrineMatrix Effects2.2-4.3%

Ecological and Environmental Epidemiology of Resistance

Detection and Distribution of Mobile Resistance Genes

Mobile resistance genes, often located on mobile genetic elements (MGEs) like plasmids, are key drivers of the dissemination of antibiotic resistance in various ecological niches. The detection and characterization of these genes in environmental isolates provide crucial insights into the resistome and potential transmission pathways.

Prevalence in Environmental Isolates (e.g., Waterways)

Environmental isolates, particularly those from waterways, serve as important indicators and reservoirs of antibiotic resistance. Studies have detected antibiotic resistance pathogens and genes in lakes, rivers, streams, ponds, and estuaries across various countries. Wastewater treatment plants (WWTPs) are recognized as significant sources of antibiotic-resistant bacteria (ARB) and ARGs, which can then spread through direct contact with water, irrigation of agricultural land, and contamination of aquatic ecosystems. Ineffective wastewater treatment processes can lead to the accumulation of ARB. Research has shown that antibiotics in wastewater are not completely removed by treatment processes, contributing to their presence in aquatic systems. The presence of antibiotics in aquatic systems is associated with increasing numbers of ARB and the emergence of resistance genes. For example, fosfomycin-resistant (fosR) Enterobacterales have been identified in both hospital and municipal wastewater.

Role of Wild Animal Populations as Reservoirs (e.g., Wild Birds)

Wild animal populations, particularly birds, can act as reservoirs and vectors for the dissemination of antimicrobial resistance. Wild animals foraging in human-influenced environments can become colonized by bacteria carrying clinically important antibiotic resistance. The prevalence of ARB and ARGs in wildlife is often higher in areas with significant human presence, suggesting that resistance in wildlife can be an indicator of anthropogenic pollution. Birds, especially migratory birds, are considered potential vectors for the transmission of resistant bacteria and ARGs over long distances. Studies have reported the detection of plasmid-mediated fosfomycin (B1673569) resistance gene fosA4 among Escherichia coli co-harboring other resistance genes in wild birds. The presence of ARB in wild birds and their droppings poses a potential public health risk, as they can be a source for the spread of resistant bacteria or ARGs to bacteria that can colonize or infect humans and other animals. For instance, aquatic birds like egrets have been shown to carry antibiotic resistance from contaminated waterways to surrounding environments.

Plasmid-Mediated Resistance Dissemination

Plasmids are key mobile genetic elements facilitating the horizontal transfer of ARGs between bacteria, contributing significantly to the spread of antibiotic resistance. Plasmid-mediated fosfomycin resistance, particularly through acquired fos genes, is a growing concern.

Role of Specific Plasmid Types (e.g., IncF, IncN, IncHI2)

Specific plasmid types have been frequently implicated in the dissemination of fosfomycin resistance genes, particularly fosA3. The fosA3 gene is often located on transferable plasmids. Studies in China have shown that Inc F and Inc N plasmids are important in the spread of fosA3 among Enterobacterales. Research on E. coli isolates from chickens in China identified F33:A-:B-, IncHI2/ST3, and IncI1/ST71 plasmids as drivers of fosA3 dissemination. In France, fosA3-carrying plasmids in E. coli isolates included IncF, IncHI2, IncI1-Ir, and IncN replicon types.

The following table summarizes some of the plasmid types associated with fosA3 dissemination:

Plasmid TypeAssociated fosA3 Dissemination Source(s)
IncFEnterobacterales (China), E. coli (France)
IncNEnterobacterales (China), E. coli (France)
IncHI2/ST3E. coli (Chickens, China), E. coli (France)
IncI1/ST71E. coli (Chickens, China)
IncI1-IrE. coli (France)
F33:A-:B-E. coli (Chickens, China)
IncFIIEnterobacterales (Global)
IncFIIK-IncREnterobacterales (Vegetables, China)
IncFIISEnterobacterales (Vegetables, China)
IncREnterobacterales (Vegetables, China)

Co-localization of Fosfomycin Resistance Genes with Other Antimicrobial Resistance Genes

The co-localization of fosfomycin resistance genes with other antimicrobial resistance genes on the same mobile genetic elements is a critical aspect of resistance epidemiology. This co-occurrence can lead to co-selection, where the use of one antibiotic inadvertently selects for resistance to others, even if the latter are not used.

Studies have frequently reported the co-localization of fosA3 with genes conferring resistance to extended-spectrum β-lactamases (ESBLs), particularly blaCTX-M. For example, fosA3 has been found to be co-transferred with blaCTX-M-55, blaCTX-M-65, and blaCTX-M-14 on various plasmids in E. coli from chickens. A significant positive correlation has been observed between the presence of fosA3 and blaCTX-M in E. coli strains from waterfowl.

Other resistance genes found to co-localize with fosA3 include blaTEM, sul2, tetA, folR, and qnrS. The co-localization of fosD with the multiresistance gene cfr (conferring resistance to phenicols, lincosamides, oxazolidinones, streptogramin A, and pleuromutilins) on a novel plasmid in Staphylococcus arlettae from a chicken farm has also been reported. The presence of insertion sequences (IS) like IS26 is often noted flanking fosA3, potentially facilitating its horizontal transfer.

The co-localization of these resistance genes on mobile elements like plasmids contributes to the spread of multidrug resistance, limiting treatment options.

Anthropogenic Influences on Resistance Spread

Human activities play a significant role in driving the emergence and spread of antibiotic resistance in the environment. Anthropogenic pollution, including the discharge of antibiotics and antibiotic-resistant bacteria from sources such as healthcare facilities, wastewater treatment plants, and agriculture, exerts selective pressure on microbial communities.

Wastewater is a major vehicle for the transmission of antimicrobial resistance. Inadequate treatment of wastewater containing antimicrobial drugs leads to the environmental spreading of antibiotic-resistant bacteria and ARGs. Agricultural settings and the use of antibiotics in food animal production also contribute to the environmental resistome. Although fosfomycin use in animals is prohibited in some regions, the presence of plasmid-mediated fosA3 in food animals and pets has been observed, suggesting potential co-selection by other antimicrobials.

Human population density and activities like tourism can also be associated with increased antibiotic resistance in the environment and wildlife. Wildlife in areas of higher human density may show increased antibiotic resistance. The presence of ARGs in remote habitats can also be attributed to the long-range transport of resistant organisms from areas of greater anthropogenic influence through bioaerosols and potentially via migratory animal populations.

The interconnectedness of human, animal, and environmental health highlights the importance of a "One Health" approach to address the spread of antimicrobial resistance, including that to fosfomycin.

Co-selection by Other Antimicrobials

Co-selection, where the use of one antimicrobial agent favors the survival and spread of resistance to other antimicrobial agents, plays a significant role in the dissemination of fosfomycin resistance. Resistance genes are often located in close proximity on mobile genetic elements such as plasmids, transposons, and integrons nih.govwho.int. This genetic linkage means that selective pressure from one antibiotic can inadvertently maintain or increase the prevalence of resistance genes to other antibiotics, including fosfomycin nih.govwho.int.

Studies have highlighted the co-location of fosfomycin resistance genes, particularly fosA variants, with genes conferring resistance to other clinically important antibiotics. For instance, fosA3 has been frequently found on the same plasmids as extended-spectrum β-lactamase (ESBL) genes, such as blaCTX-M types frontiersin.orgnih.govmdpi.com. The major vehicles for the spread of plasmid-mediated fosA3 include IncFII, IncI1, IncN, IncHI2, and IncP plasmids frontiersin.org. The successful diffusion of fosA3 is partly attributed to its association with IS26 sequences and IncFII plasmids frontiersin.org.

Research indicates that co-selection by other antimicrobials, especially third-generation cephalosporins, appears to be a major factor in the spread of plasmid-mediated fosfomycin resistance determinants nih.gov. Resistance genes against aminoglycosides (rmtB), florfenicol (B1672845) (floR), or sulfonamides (sul1, sul2) are also frequently co-located with fosA genes nih.gov. This co-occurrence on mobile genetic elements facilitates the maintenance and dissemination of fosfomycin resistance even when fosfomycin itself is not directly exerting selective pressure nih.gov.

For example, a study on Escherichia coli isolates from Brazilian poultry farms found that fosA3 was present on IncFII and IncX plasmids, often co-located with blaCTX-M-55 within a conserved IS26-flanked transposon mdpi.com. This co-carriage of fosA3 and ESBL genes on highly transmissible plasmids is linked to the widespread fosfomycin resistance observed in different hosts and environments globally mdpi.com.

Environmental Contamination as a Source of Resistance Genes

The environment, particularly areas impacted by anthropogenic activities, serves as a significant reservoir and source for the dissemination of antibiotic resistance genes, including those conferring resistance to fosfomycin mdpi.comnih.gov. Wastewater and wastewater treatment plants (WWTPs) are recognized as crucial hotspots for the emergence and spread of antibiotic resistance mdpi.com. These environments are contaminated with antibiotic residues, resistant microorganisms, and antibiotic resistance genes (ARGs), providing favorable conditions for the proliferation of antibiotic-resistant bacteria and the occurrence of horizontal gene transfer (HGT) mdpi.comfrontiersin.org.

Studies have detected fosfomycin-resistant bacteria and fosA variants in various environmental settings. For instance, fosA3 has been identified in Enterobacteriaceae isolates from human, animal, food, and environmental origins nih.gov. The presence of mobile fosfomycin resistance genes in Enterobacteriaceae has increased in recent years, raising concerns about their spread at the human-animal-environment interface nih.gov.

Environmental contamination, such as from residual tetracyclines, phenicols, and sulfonamides, can contribute to elevated levels of antimicrobial resistance in bacteria found in these environments frontiersin.org. Wastewater treatment plants, while intended to reduce contaminants, can inadvertently create conditions that facilitate HGT, thereby amplifying resistance mdpi.com.

Research has identified fosfomycin-resistant Enterobacterales in both hospital and municipal wastewater mdpi.com. Furthermore, studies on E. coli isolates from river water have shown the presence of fosfomycin resistance, with the fosA3 gene being detected in isolates with high minimum inhibitory concentrations (MICs) scielo.brnih.govsemanticscholar.org. Notably, fosfomycin resistance has been observed to be more frequent in environmental samples compared to clinical samples in some regions scielo.brnih.govsemanticscholar.org.

Wild birds have also been implicated as potential reservoirs for the dissemination of resistance to critically important antimicrobials, including fosfomycin, potentially acquiring resistant bacteria from human-influenced environments nih.govasm.org. The co-existence of ARGs on MDR plasmids carried by E. coli isolates from wild birds suggests the potential for horizontal spread between wild birds, food animals, and humans asm.org.

The genetic environment of fosfomycin resistance genes in environmental isolates often shows structures identical to those found in clinical isolates, indicating the transferability of resistance-harboring plasmids across different settings mdpi.com. This highlights the interconnectedness of resistance dissemination between clinical, animal, and environmental reservoirs, emphasizing the importance of a "One Health" approach to address antimicrobial resistance mdpi.commdpi.comnih.govfrontiersin.org.

Here is a summary of some research findings related to fosfomycin resistance in environmental and co-selection contexts:

StudySource of IsolatesKey Findings Related to Fosfomycin ResistanceCitation
Frontiers (Fosfomycin resistance mechanisms in Enterobacterales)EnterobacteralesfosA3 is the most spread acquired resistance variant, often on IncFII, IncI1, IncN, IncHI2, and IncP plasmids; frequently co-harbors with ESBL genes (blaCTX-M). frontiersin.org frontiersin.org
Mobile fosfomycin resistance genes in Enterobacteriaceae—An increasing threatEnterobacteriaceaeMobile fos genes detected in human, animal, food, and environmental isolates; co-selection by other antimicrobials (especially third-generation cephalosporins) and localization on plasmids play a major role. nih.gov nih.gov
Co-Carriage of Fosfomycin and ESBL Resistance in Brazilian PoultryPoultry Fecal SamplesfosA3 found on IncFII and IncX plasmids, often co-located with blaCTX-M-55; linked to widespread resistance in different hosts and environments. mdpi.com mdpi.com
Susceptibility to fosfomycin in clinical and environmental E. coliClinical urine, River waterHigher fosfomycin resistance in environmental isolates (river water) compared to clinical isolates; fosA3 gene present in high-MIC environmental isolates. scielo.brnih.govsemanticscholar.org scielo.brnih.govsemanticscholar.org
Plasmid-mediated Fosfomycin resistance in waterfowl-derived E. coliWaterfowlHigh resistance levels observed; elevated AMR potentially associated with environmental contamination from antimicrobial residues. frontiersin.org frontiersin.org
Plasmid-mediated fosfomycin resistance in wild birdsWild birds (fecal)fosA4 identified in E. coli; co-harbored with other resistance genes (tet(X4), mcr-1) on MDR plasmids; suggests potential for horizontal spread between birds, food animals, and humans. asm.orgasm.org asm.orgasm.org
Wastewater on Antimicrobial ResistanceWastewater (municipal, hospital)Wastewater and WWTPs are reservoirs and pathways for AMR dissemination; fosfomycin-resistant Enterobacterales identified. mdpi.com mdpi.com

Advanced Research Applications and Future Perspectives

Investigation of Immunomodulating Properties

Fosfomycin (B1673569) has been investigated for its ability to modulate host immune responses, suggesting potential therapeutic benefits beyond its direct antibacterial activity. journalmeddbu.comdrugbank.com These immunomodulating effects have been observed in various in vitro and in vivo models, influencing components of both innate and adaptive immunity. journalmeddbu.comdrugbank.comnih.gov

Influence on Inflammatory Cytokine Response

Studies have explored fosfomycin's impact on the production and regulation of inflammatory cytokines, key mediators of the host's response to infection. Fosfomycin has been shown to influence the acute inflammatory cytokine response in vitro and in vivo. journalmeddbu.comnih.govnih.gov Research indicates that fosfomycin can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-1α (IL-1α). nih.gov Conversely, some studies suggest it may increase the production of the anti-inflammatory cytokine IL-10. nih.gov Contradictory data have been published regarding the effect on IL-6 levels. nih.gov

In a study involving mice injected with lipopolysaccharide (LPS), a potent inducer of inflammation, treatment with fosfomycin significantly lowered the peak serum levels of TNF-α and IL-1β, indicating an alteration in inflammatory cytokine production after LPS stimulation. nih.gov This effect was observed when fosfomycin was administered before LPS. nih.gov However, a study in healthy human volunteers administered LPS and then fosfomycin did not find evidence that a therapeutic dose of fosfomycin exerted immunomodulatory effects on IL-1β, TNF-α, and IL-6 during experimental endotoxemia. nih.gov Another in vitro study using human blood showed that fosfomycin significantly inhibited mRNA levels of pro-inflammatory cytokines like IL-1α, IL-6, and TNF-α after 2 hours of incubation with LPS, and significantly reduced protein levels of IL-6 and TNF-α after 4 hours. oup.com

These findings suggest a complex interplay between fosfomycin and the cytokine network, with effects potentially varying depending on the model system (in vitro vs. in vivo), timing of administration, and the specific cytokines evaluated.

Data Table: Influence of Fosfomycin on Cytokine Levels

Study TypeModel SystemCytokineFosfomycin EffectCitation
In vivoLPS-induced sepsis in miceTNF-αReduced peak serum levels nih.gov
In vivoLPS-induced sepsis in miceIL-1βReduced peak serum levels nih.gov
In vivoLPS-induced sepsis in miceIL-6Reduced levels in kidney mdpi.com
In vivoExperimental endotoxemia in humansTNF-αNo significant effect nih.gov
In vivoExperimental endotoxemia in humansIL-1βNo significant effect nih.gov
In vivoExperimental endotoxemia in humansIL-6No significant effect nih.gov
In vitroLPS-stimulated human monocytesTNF-αDecreased synthesis rate nih.gov
In vitroLPS-stimulated human monocytesIL-1Decreased synthesis rate nih.gov
In vitroLPS-stimulated human monocytesIL-6Increased synthesis rate nih.gov
In vitroHuman blood + LPSIL-1αDecreased mRNA levels oup.com
In vitroHuman blood + LPSIL-6Decreased mRNA and protein levels oup.com
In vitroHuman blood + LPSTNF-αDecreased mRNA and protein levels oup.com
In vitroHuman blood + LPSIL-10No significant reduction oup.com

Enhancement of Phagocytic Activity

Fosfomycin has also been reported to enhance the phagocytic activity of immune cells, particularly neutrophils. drugbank.comnih.govbrieflands.com Phagocytosis is a critical process in which immune cells engulf and destroy pathogens. Fosfomycin has been shown to enhance neutrophil phagocytic killing of invading pathogens. nih.gov This effect has been observed even in immunocompromised patients, such as those on chronic hemodialysis and renal transplantation, restoring their primary functions in vitro against ESBL-producing Escherichia coli. nih.govresearchgate.net

Research indicates that fosfomycin can enhance the phagocytosis and extra- or intracellular killing of Staphylococcus aureus by phagocytes. researchgate.netnih.gov This enhancement of extracellular killing in macrophages and neutrophils is mediated by extracellular traps (ETs), with ET production related to NADPH oxidase-dependent reactive oxygen species (ROS). researchgate.netnih.gov Fosfomycin also increased the intracellular killing of S. aureus in phagocytes, mediated by ROS through the oxidative burst process. researchgate.netnih.gov In a mouse peritonitis model, fosfomycin treatment increased bactericidal activity in vivo and strengthened ROS and ET production from peritoneal lavage fluid ex vivo. researchgate.netnih.gov While one study found that fosfomycin incubation did not affect neutrophil phagocytosis as assessed by FACS assay, it did result in enhanced bactericidal ability. oup.com

Data Table: Fosfomycin's Effect on Phagocytosis and Killing

Immune Cell TypePathogen TestedEffect on PhagocytosisEffect on KillingMechanism InvolvedCitation
NeutrophilsInvading pathogensEnhancedEnhancedNot specified drugbank.comnih.gov
PMNs (from hemodialysis/transplant patients)ESBL-E. coliEnhancedEnhancedNot specified researchgate.net
Phagocytes (Macrophages, Neutrophils)S. aureusEnhancedEnhancedETs, ROS, Oxidative burst researchgate.netnih.gov
NeutrophilsEscherichia coli ATCC 25922Unaffected (FACS)EnhancedIncreased intracellular calcium, extracellular ROI oup.com

Development of Novel MurA Inhibitors

Fosfomycin exerts its bactericidal effect by irreversibly inhibiting UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a crucial enzyme in the first committed step of bacterial cell wall biosynthesis. drugbank.comwikipedia.orgpatsnap.comresearchgate.net MurA catalyzes the transfer of enolpyruvate from phosphoenolpyruvate (B93156) (PEP) to uridine (B1682114) diphospho-N-acetylglucosamine (UNAG). nih.govpsu.edu Fosfomycin, a PEP analogue, inhibits MurA by covalently binding to a cysteine residue (Cys115 in E. coli) in the active site. patsnap.comfrontiersin.orgacs.orgfrontiersin.org Due to the increasing challenge of antibiotic resistance and the essential role of MurA in bacterial survival, the enzyme remains an attractive target for the discovery and development of novel antibacterial agents. patsnap.comresearchgate.netacs.orguni-saarland.de

Identification and Characterization of New Compounds (e.g., Terreic Acid, Cnicin)

Research efforts have focused on identifying new compounds that can inhibit MurA, either through similar or distinct mechanisms compared to fosfomycin. Natural products have been a significant source of potential MurA inhibitors. frontiersin.org

Terreic acid, a fungal metabolite produced by Aspergillus terreus, has been identified as a covalent inhibitor of MurA in vitro. frontiersin.orgfrontiersin.orgresearchgate.net Similar to fosfomycin, terreic acid inactivates MurA by covalently reacting with the Cys115 residue in the active site. acs.orgresearchgate.netnih.gov However, in vivo studies using E. coli suggested that MurA is not the primary molecular target of terreic acid, and its antibacterial activity may proceed through a different mechanism of action. frontiersin.orgnih.gov

Cnicin (B190897), a sesquiterpene lactone found in Cnicus benedictus and spotted knapweed, has also demonstrated inhibitory activity against bacterial MurA. frontiersin.orgnih.govresearchgate.net Cnicin inhibits MurA by forming a covalent adduct with the cosubstrate UDP-GlcNAc, rather than directly with Cys115 as seen with fosfomycin and terreic acid. acs.orgresearchgate.net This unusual binding mode involves MurA catalyzing the formation of a covalent adduct between cnicin and UDP-GlcNAc, resulting in a non-covalent "suicide" inhibitor that blocks the active site. researchgate.net Like terreic acid, while cnicin is a potent in vitro MurA inhibitor, its antibacterial activity in the cell has not been definitively shown to be solely due to MurA inhibition. researchgate.net

Other compounds, such as cyclic disulfides, purine (B94841) analogs, and pyrazolopyrimidines, have been identified through high-throughput screening as novel inhibitors of E. coli MurA. nih.govpsu.edu These compounds were found to bind tightly, but not covalently, to MurA, potentially at or near the fosfomycin binding site. nih.govpsu.edu

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) plays a crucial role in the development of novel MurA inhibitors. The availability of crystal structures of MurA from various bacterial species, including E. coli and Staphylococcus aureus, provides valuable insights into the enzyme's active site and binding pockets. uni-saarland.demdpi.com This structural information allows researchers to design compounds that can effectively bind to and inhibit the enzyme.

SBDD approaches involve using computational methods, such as docking and molecular dynamics simulations, to predict how potential inhibitor molecules interact with the MurA enzyme. mdpi.comresearchgate.net These methods can help identify promising lead compounds and guide the chemical synthesis of optimized inhibitors with improved binding affinity and specificity. researchgate.net For instance, induced-fit simulations have been used to prepare MurA binding sites for docking studies, leading to the discovery of novel inhibitors with promising inhibitory potencies. researchgate.net Fragment-based lead discovery strategies, which involve identifying small molecules (fragments) that bind to specific sites on the enzyme and then growing or linking these fragments to create more potent inhibitors, are also being explored in the development of MurA inhibitors. mdpi.com

Computational studies have been performed to investigate the binding modes of known and potential covalent and non-covalent MurA inhibitors, providing insights into the key amino acid residues involved in interactions. frontiersin.orgmdpi.com This structural and computational information is essential for the rational design of new MurA inhibitors with enhanced efficacy and desired properties.

Exploration of Anti-Virulence Properties

Beyond its direct bactericidal action and potential immunomodulatory effects, research has begun to explore whether fosfomycin possesses anti-virulence properties, which could contribute to its therapeutic efficacy. Virulence factors are bacterial components or strategies that contribute to their ability to cause disease.

One area of investigation relates to the uptake of fosfomycin in certain bacteria. In Listeria monocytogenes, a bacterium that is typically resistant to fosfomycin in vitro due to a lack of uptake mechanisms, a central virulence regulator called PrfA induces the expression of the virulence factor Hpt during infection. nih.govmdpi.com Hpt is a glucose-6-phosphate permease that also mediates the uptake of fosfomycin, thereby conferring antibiotic susceptibility during infection. nih.govmdpi.com This suggests a link between virulence factor expression and fosfomycin susceptibility in this organism.

Fosfomycin has also been shown to penetrate and affect bacterial biofilms, which are structured communities of bacteria embedded in a matrix that can contribute to increased virulence and antibiotic resistance. drugbank.comnih.gov Fosfomycin is capable of not only reducing or eliminating microorganisms within biofilms but can also alter the biofilm structure. drugbank.comnih.gov This ability to impact biofilms could be considered an anti-virulence property, as biofilms enhance bacterial persistence and resistance to host defenses and antibiotics. researchgate.net

Furthermore, studies investigating combinations of fosfomycin with other antibiotics have sometimes noted effects on bacterial virulence. For example, in studies with vancomycin-resistant Enterococcus faecium, it was observed that the development of fosfomycin resistance was at the expense of the virulence of the resistant strains. dovepress.com This suggests that the mechanisms of resistance to fosfomycin in this context might be linked to a reduction in virulence.

While the investigation of fosfomycin's anti-virulence properties is an emerging area, the observed effects on bacterial uptake mechanisms linked to virulence factors, its activity against biofilms, and potential links between resistance development and reduced virulence highlight promising avenues for future research.

Impact on Bacterial Adherence Mechanisms

Bacterial adherence to host tissues and medical devices is a critical initial step in infection and biofilm formation. Research indicates that fosfomycin can influence these adherence mechanisms. Fosfomycin has been shown to reduce the adherence of bacteria to urinary epithelial cells. nih.gov Similarly, it can suppress platelet activator factor receptors in respiratory epithelial cells, which in turn reduces the adhesion of Streptococcus pneumoniae and Haemophilus influenzae. nih.govmicrobiologyresearch.org

Studies have investigated the effect of fosfomycin on biofilm formation, a complex process initiated by bacterial adherence. Fosfomycin has demonstrated the ability to decrease the amount of biofilms formed by various pathogens, including Escherichia coli. google.com While fosfomycin alone can impair biofilm formation and even show activity against preformed biofilms in some species like Staphylococcus aureus, its efficacy can vary depending on the bacterial species and biofilm maturity. mdpi.com For instance, fosfomycin at concentrations of 300, 700, and 1500 µg/mL significantly reduced the production of multidrug-resistant (MDR) uropathogenic E. coli biofilms in vitro. researchgate.net

Data from studies on biofilm inhibition by fosfomycin against various bacterial isolates highlight its variable impact:

MicroorganismBiofilm Inhibition Rate (%)Incubation Time (hrs)Concentration (µgm/mL)Source
Pseudomonas isolates88Not specifiedNot specified dovepress.com
Klebsiella pneumoniae74Not specifiedNot specified dovepress.com
Escherichia coli68Not specifiedNot specified dovepress.com
Enterobacter spp.43Not specifiedNot specified dovepress.com
E. coli67240.5 dovepress.com
Klebsiella spp.74248 dovepress.com
Pseudomonas spp.88248 dovepress.com
Enterobacter spp.36248 dovepress.com

Fosfomycin's effect on biofilm disruption has also been studied. At a maximum concentration of 2000 mg/l, fosfomycin caused decreases in biofilm quantity ranging from 40% to 56.9% for young biofilms and 41.5% to 49.3% for mature biofilms of Escherichia coli. google.com Even at a lower concentration of 128 mg/l, reductions in polysaccharide material ranging from 30% to 48.1% for young biofilms and 27.5% to 44.7% for mature biofilms were observed. google.com

Preclinical Development of New Combination Therapies

The increasing challenge of antimicrobial resistance has spurred significant interest in developing new combination therapies involving fosfomycin. Preclinical studies, including in vitro and animal models, are crucial in evaluating the potential of such combinations.

Fosfomycin is considered an excellent combination partner due to its additive or synergistic activity when combined with various clinically important antibiotic classes. infectopharm.commdpi.com This synergistic effect can occur with almost all tested antimicrobials, attributed to fosfomycin's high diffusion and unique mechanism of action. elsevier.es Combining fosfomycin with other agents can not only increase antibacterial efficacy but also potentially reduce the toxicity associated with other antibiotics, such as aminoglycosides, glycopeptides, and polymyxin (B74138) B, by allowing for lower doses of these drugs. mdpi.com

Preclinical data from dynamic in vitro and animal infection models have shown positive results for intravenous fosfomycin in combination with β-lactams, polymyxins, or aminoglycosides against highly resistant Enterobacterales and non-lactose fermenters. nih.gov These combinations suggest a synergistic effect that may rival or surpass that of other commonly used regimens. nih.gov

Studies have investigated specific combinations:

The combination of fosfomycin and meropenem (B701) has shown synergistic effects and can prevent the onset of drug resistance in severe infections caused by ESBL-producing enterobacteria and P. aeruginosa. seq.esnih.gov

Combining fosfomycin with tobramycin (B1681333) has been studied in P. aeruginosa biofilm models, demonstrating a significant reduction of biofilm compared to monotherapy. seq.es

In vitro studies have shown that the combination of linezolid (B1675486) and fosfomycin exhibits synergistic or additive antibacterial activity against enterococci and Staphylococcus aureus. frontiersin.org Furthermore, this combination has demonstrated the ability to suppress the selection of enterococcal resistant mutants by closing their mutant selection window. frontiersin.org

Combinations of fosfomycin with daptomycin (B549167) or imipenem (B608078) have shown promising synergistic activity against multidrug-resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium. elsevier.esnih.gov Studies have indicated greater efficacy with daptomycin combinations compared to vancomycin (B549263) combinations against MRSA and Enterococcus faecium in vitro. elsevier.es

For Acinetobacter baumannii, studies have measured synergistic effects when combining fosfomycin with amikacin (B45834) or sulbactam, suggesting these could be effective combinations. mdpi.com

In a rabbit osteomyelitis model due to KPC K. pneumoniae, the addition of fosfomycin to colistin (B93849) effectively reduced bone bacterial concentrations and prevented the emergence of colistin resistance. mdpi.com

Preclinical studies evaluating the anti-biofilm activity of fosfomycin in combination with other antibiotics against MDR and extensively drug-resistant (XDR) P. aeruginosa have shown that fosfomycin-containing combinations achieved higher rates of biofilm inhibition than single drugs. nih.gov The highest inhibition rates were observed for combinations with colistin, cefepime, and ceftazidime. nih.govmdpi.com

These preclinical findings underscore the potential of fosfomycin in combination therapies to combat resistant bacterial infections and address the challenges posed by biofilms.

Q & A

Q. What are the primary mechanisms of action of fosfomycin sodium, and how do they influence experimental design in antimicrobial studies?

Fosfomycin sodium irreversibly inhibits UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a critical enzyme in bacterial cell wall synthesis. Methodologically, studies should include time-kill assays to assess bactericidal activity and resistance development, complemented by molecular docking simulations to evaluate MurA binding kinetics. Synergy testing with β-lactams or aminoglycosides is also recommended to explore combination therapies .

Q. What are the standard pharmacokinetic parameters to evaluate when designing preclinical studies for fosfomycin sodium in neonatal models?

Key parameters include plasma half-life (t½), volume of distribution (Vd), and renal clearance. Neonatal studies must account for immature renal function and sodium load tolerance. Dosing regimens should integrate population pharmacokinetic (popPK) modeling to adjust for age-dependent metabolic variability, as demonstrated in the NeoFosfo trial .

Q. How do formulation differences (e.g., injection vs. oral) impact bioavailability studies for fosfomycin sodium?

Bioavailability studies should compare AUC (area under the curve) and Cmax between intravenous and oral administration. For injectable formulations, stability testing under varying pH and temperature conditions is critical, as fosfomycin sodium’s efficacy depends on maintaining sterility and chemical integrity during storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data for fosfomycin sodium against multidrug-resistant (MDR) Gram-negative pathogens?

Discrepancies often arise from variations in breakpoint criteria and inoculum effects. Researchers should standardize protocols using CLSI/EUCAST guidelines and employ chemostat models to simulate in vivo conditions. Genomic analysis of resistance mechanisms (e.g., fosA/fosX genes) can clarify strain-specific responses .

Q. What methodological frameworks are optimal for assessing sodium overload risk in vulnerable populations receiving high-dose fosfomycin sodium?

Implement continuous sodium monitoring via ion-selective electrodes in clinical trials, paired with renal function biomarkers (e.g., cystatin C). For neonatal studies, use physiologically based pharmacokinetic (PBPK) models to predict sodium accumulation and adjust dosing intervals. The NeoFosfo trial validated this approach, emphasizing 5% dextrose co-administration to mitigate electrolyte imbalances .

Q. How can in vitro-in vivo correlation (IVIVC) models improve translational outcomes for fosfomycin sodium in complex infections?

Develop hollow-fiber infection models (HFIM) to replicate dynamic drug concentrations in tissues like the cerebrospinal fluid (CSF). Validate IVIVC using PK/PD indices (e.g., %T > MIC) from clinical trials. Fosfomycin’s blood-brain barrier penetration necessitates CSF sampling in meningitis models .

Q. What strategies address stability challenges in fosfomycin sodium formulations during long-term storage?

Accelerated stability studies (40°C/75% RH) and forced degradation assays (oxidative, hydrolytic stress) are essential. High-performance liquid chromatography (HPLC) with charged aerosol detection (CAD) can quantify degradation products. Regulatory submissions must align with JPXVIII or USP-NF specifications, including batch-specific COA validation .

Q. How do regional regulatory differences impact global clinical trial design for fosfomycin sodium?

Trials must adhere to region-specific guidelines: FDA requires extensive safety profiling of sodium load effects, while EMA emphasizes pediatric extrapolation models. Adaptive trial designs with Bayesian statistics can harmonize endpoints across regions, as seen in multinational sepsis studies .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing non-inferiority trials of fosfomycin sodium in urinary tract infections (UTIs)?

Use a margin-based analysis with a pre-specified Δ (e.g., 10% difference in cure rates). Stratified randomization by pathogen type (e.g., E. coli vs. K. pneumoniae) and mixed-effects logistic regression can control confounding variables. Sensitivity analyses should address missing data via multiple imputation .

Q. How can researchers optimize sampling protocols for fosfomycin sodium in tissue penetration studies?

Microdialysis probes or MALDI-MSI (matrix-assisted laser desorption/ionization mass spectrometry imaging) enable real-time measurement in target tissues (e.g., prostate, bone). Population PK models should integrate sparse sampling data to reduce patient burden while ensuring precision .

Data Interpretation and Reporting

Q. What criteria should guide the inclusion of fosfomycin sodium in antimicrobial stewardship programs (ASPs) based on ecological study data?

ASPs should prioritize fosfomycin sodium for MDR-UTIs or cases with contraindications to first-line agents. Ecological analyses must differentiate between true resistance and clonal outbreaks using whole-genome sequencing. Stewardship metrics should track usage density (DOT/1000 patient-days) and resistance trends post-implementation .

Q. How should conflicting in vitro susceptibility data be reported to avoid misinterpretation in meta-analyses?

Adhere to PRISMA guidelines with explicit inclusion/exclusion criteria for MIC thresholds. Forest plots should visualize heterogeneity (I<sup>2</sup> statistic), and subgroup analyses should isolate methodologic variables (e.g., agar dilution vs. broth microdilution) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.